6-O-p-Coumaroyl scandoside methyl ester
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H30O13 |
|---|---|
Molecular Weight |
550.5 g/mol |
IUPAC Name |
methyl (1S,4aS,5R,7aS)-7-(hydroxymethyl)-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C26H30O13/c1-35-24(34)15-11-36-25(39-26-23(33)22(32)21(31)17(10-28)38-26)19-13(9-27)8-16(20(15)19)37-18(30)7-4-12-2-5-14(29)6-3-12/h2-8,11,16-17,19-23,25-29,31-33H,9-10H2,1H3/b7-4+/t16-,17-,19-,20+,21-,22+,23-,25+,26+/m1/s1 |
InChI Key |
ABYPZHZWILXERF-BYMAQSFPSA-N |
Isomeric SMILES |
COC(=O)C1=CO[C@H]([C@H]2[C@@H]1[C@@H](C=C2CO)OC(=O)/C=C/C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
COC(=O)C1=COC(C2C1C(C=C2CO)OC(=O)C=CC3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling 6-O-p-Coumaroyl Scandoside Methyl Ester: A Technical Guide to Its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-O-p-Coumaroyl scandoside (B1681521) methyl ester is an iridoid glycoside that has garnered attention within the scientific community for its potential therapeutic properties, notably its anti-inflammatory effects. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and quantification, and insights into its biological activities. The information is tailored for researchers, scientists, and professionals in drug development seeking to explore the potential of this natural product.
Natural Sources of 6-O-p-Coumaroyl Scandoside Methyl Ester
The primary natural source of this compound is the plant Oldenlandia diffusa (synonymous with Hedyotis diffusa), a well-known herb in traditional Chinese medicine.[1][2][3] This compound has also been reported in Oldenlandia herbacea var. herbacea. An isomer, 6-O-(p-coumaroyl)-catalpol, known as specioside, has been isolated from the bark of Tabebuia rosea.
Quantitative Analysis
The concentration of this compound can vary among different samples of Oldenlandia diffusa. High-performance liquid chromatography (HPLC) is a reliable method for the quantification of this and other iridoid glycosides in plant material.[4] While specific yields can be batch-dependent, HPLC analysis provides a standardized method for quality control.
| Plant Source | Compound | Method of Quantification | Reference |
| Oldenlandia diffusa (Willd.) Roxb. | E-6-O-p-coumaroyl scandoside methyl ester | High-Performance Liquid Chromatography (HPLC) | [4] |
| Oldenlandia corymbosa | Scandoside methyl ester | High-Performance Liquid Chromatography (HPLC) | [5] |
Experimental Protocols
Extraction and Isolation of this compound from Oldenlandia diffusa
The isolation of this compound from Oldenlandia diffusa involves a multi-step process of extraction and chromatographic purification.
1. Extraction:
-
The aerial parts of Oldenlandia diffusa are collected, dried, and powdered.
-
The powdered plant material is extracted with methanol (B129727) (MeOH) at room temperature.
-
The resulting extract is concentrated under reduced pressure to yield a crude methanol extract.
2. Fractionation:
-
The crude methanol extract is suspended in water and partitioned successively with n-hexane, chloroform (B151607), and n-butanol.
-
The iridoid glycosides, including this compound, are typically enriched in the n-butanol fraction.[6]
3. Chromatographic Purification:
-
The n-butanol fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform and methanol.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing the target compound are combined and further purified using preparative high-performance liquid chromatography (prep-HPLC) with a C18 column.[7][8] A common mobile phase for prep-HPLC is a gradient of methanol and water.
-
The purity of the isolated this compound can be confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Biological Activity and Signaling Pathways
This compound has demonstrated anti-inflammatory activity.[1] Iridoid glycosides, as a class of compounds, are known to exert their anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response. One of the primary mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][10]
NF-κB Signaling Pathway Inhibition
The NF-κB pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like COX-2 and iNOS.
Iridoid glycosides, such as this compound, are thought to interfere with this pathway by inhibiting the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of inflammatory mediators.
Conclusion
This compound is a promising natural product with documented anti-inflammatory properties, primarily sourced from Oldenlandia diffusa. The methodologies for its extraction, isolation, and quantification are well-established, relying on standard chromatographic techniques. Its mechanism of action is likely linked to the inhibition of the NF-κB signaling pathway, a critical regulator of inflammation. This technical guide provides a foundational resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this iridoid glycoside. Further in-depth studies are warranted to fully elucidate its pharmacological profile and potential clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [Chemical Constituents from Oldenlandia diffusa] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (E)-6-O-(p-coumaroyl)scandoside methyl ester | TargetMol [targetmol.com]
- 4. Determination of iridoid glucosides for quality assessment of Herba Oldenlandiae by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Iridoid glycosides isolated from Oldenlandia diffusa inhibit LDL-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Putative Biosynthesis of 6-O-p-Coumaroyl Scandoside Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the proposed biosynthetic pathway for 6-O-p-Coumaroyl scandoside (B1681521) methyl ester, an iridoid ester with noted anti-inflammatory activity. As the complete pathway has not been fully elucidated in a single study, this document presents a putative pathway constructed from well-characterized precursor pathways: the iridoid biosynthesis pathway leading to the scandoside methyl ester core, the general phenylpropanoid pathway that produces the p-coumaroyl acyl donor, and a final enzymatic esterification step. This guide includes quantitative kinetic data for key enzymes, detailed experimental protocols, and a visual representation of the metabolic cascade.
Proposed Biosynthetic Pathway
The biosynthesis of 6-O-p-Coumaroyl scandoside methyl ester is hypothesized to occur in three distinct stages:
-
Stage 1: Iridoid Backbone Formation: Synthesis of the core iridoid glucoside, scandoside methyl ester, originating from the universal monoterpene precursor, geranyl pyrophosphate (GPP). This multi-step process involves cyclization, oxidation, and glycosylation.
-
Stage 2: Phenylpropanoid Pathway: Synthesis of the acyl donor, p-coumaroyl-CoA, from the amino acid L-phenylalanine. This is a central pathway in plant secondary metabolism.
-
Stage 3: Acylation: The final esterification step where the scandoside methyl ester molecule is acylated at the 6-O-position of its glucose moiety with p-coumaroyl-CoA. This reaction is likely catalyzed by a member of the versatile BAHD acyltransferase family.[1][2][3]
The complete proposed pathway is visualized in the diagram below.
Caption: Putative biosynthetic pathway of this compound.
Quantitative Data: Enzyme Kinetics
The efficiency of the biosynthetic pathway is determined by the kinetic properties of its constituent enzymes. The following tables summarize published kinetic data for key enzymes from the proposed pathway. Note that values can vary significantly depending on the plant species and experimental conditions.
Table 1: Kinetic Parameters of Iridoid Pathway Enzymes
| Enzyme | Abbreviation | Organism | Substrate | K_m (µM) | k_cat (s⁻¹) / V_max | Reference |
|---|---|---|---|---|---|---|
| Geraniol Synthase | GES | Ocimum basilicum | Geranyl Diphosphate | 21 | V_max: 6.24 pmol/s/mg | [4] |
| Geraniol Synthase | GES | Ocimum basilicum | Mn²⁺ | 51 | - | [4] |
| Geraniol Synthase | GES | Cinnamomum tenuipilum | Geranyl Diphosphate | 55.8 | - |[5] |
Table 2: Kinetic Parameters of Phenylpropanoid Pathway Enzymes
| Enzyme | Abbreviation | Organism | Substrate | K_m (mM) | Reference |
|---|---|---|---|---|---|
| Phenylalanine Ammonia-lyase | PAL | Trichosporon cutaneum | L-Phenylalanine | 5.0 ± 1.1 | [6] |
| Phenylalanine Ammonia-lyase | PAL | Annona cherimola | L-Phenylalanine | Showed two K_m values | [2] |
| 4-Coumarate:CoA Ligase | 4CL | Populus trichocarpa x P. deltoides | 4-Coumaric Acid | 19 ± 1 µM | [7] |
| 4-Coumarate:CoA Ligase | 4CL | Populus trichocarpa x P. deltoides | Ferulic Acid | 40 ± 5 µM |[7] |
Table 3: Kinetic Parameters of BAHD Acyltransferases
| Enzyme | Organism | Acyl Donor | Acyl Acceptor | K_m (µM) | Reference |
|---|---|---|---|---|---|
| Hydroxycinnamoyl-CoA:shikimate HCT | Cichorium intybus | p-Coumaroyl-CoA | Shikimate | 1.8 ± 0.3 | [1] |
| Hydroxycinnamoyl-CoA:quinate HQT | Cichorium intybus | p-Coumaroyl-CoA | Quinate | 23.9 ± 3.4 |[1] |
Experimental Protocols
The elucidation of biosynthetic pathways relies on a combination of biochemical and analytical techniques. This section provides detailed methodologies for key experiments relevant to studying the biosynthesis of this compound.
Heterologous Expression and Purification of Biosynthetic Enzymes
To characterize enzyme function and kinetics, proteins are often produced in a heterologous host like E. coli.
-
Objective: To produce and purify active recombinant enzymes (e.g., PAL, 4CL, BAHD Acyltransferase) for in vitro assays.
-
Protocol Outline:
-
Gene Cloning: The target gene's coding sequence is amplified from plant cDNA and cloned into a suitable expression vector (e.g., pET series with a His-tag).
-
Transformation: The expression plasmid is transformed into a competent E. coli strain (e.g., BL21(DE3)).[8][9]
-
Cell Culture and Induction: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. Cells are grown at 37°C until the OD₆₀₀ reaches 0.5-0.8. Protein expression is induced by adding IPTG (isopropyl-β-D-thiogalactopyranoside) to a final concentration of 0.4-1.0 mM, followed by incubation at a lower temperature (e.g., 18-30°C) for several hours or overnight.[10]
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication on ice.[8]
-
Affinity Chromatography: The lysate is clarified by centrifugation. The supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity column. The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole (B134444) concentration, e.g., 20-40 mM) to remove unbound proteins.[11]
-
Elution: The recombinant protein is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).[8]
-
Buffer Exchange/Desalting: The purified protein is desalted or buffer-exchanged into a suitable storage buffer using dialysis or a desalting column. Protein purity is assessed by SDS-PAGE.
-
Enzyme Activity Assays
-
Principle: PAL catalyzes the conversion of L-phenylalanine to trans-cinnamic acid, which has a characteristic absorbance at 290 nm. The rate of increase in absorbance is directly proportional to PAL activity.[12][13][14]
-
Methodology:
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer (e.g., 50-100 mM, pH 8.0-8.8) and L-phenylalanine solution.
-
Initiation: The reaction is initiated by adding the purified enzyme or crude plant extract to the reaction mixture.
-
Measurement: Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 290 nm over time at a controlled temperature (e.g., 30-37°C).[15]
-
Calculation: Enzyme activity is calculated using the molar extinction coefficient of trans-cinnamic acid. One unit of activity is often defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute.
-
-
Principle: 4CL catalyzes the formation of p-coumaroyl-CoA from p-coumaric acid, CoA, and ATP. The product, p-coumaroyl-CoA, has a distinct absorbance maximum around 333 nm, which can be monitored to determine enzyme activity.[16][17]
-
Methodology:
-
Reaction Mixture: A typical assay mixture contains Tris-HCl buffer (pH ~8.0), MgCl₂, ATP, Coenzyme A (CoA), and p-coumaric acid.[18]
-
Initiation and Measurement: The reaction is started by adding the enzyme. The formation of p-coumaroyl-CoA is monitored by measuring the increase in absorbance at 333 nm.[16]
-
Calculation: The rate of reaction is calculated using the molar extinction coefficient of p-coumaroyl-CoA.
-
Analytical Methods for Metabolite Detection
-
Objective: To separate, identify, and quantify scandoside and related iridoid glycosides in plant extracts.
-
Protocol Outline:
-
Sample Extraction: Freeze-dried and ground plant material is extracted with a solvent such as 70-95% methanol (B129727) or ethanol, often overnight with shaking.[19][20] The extract is then filtered.
-
Chromatographic Separation: The filtered extract is analyzed using a High-Performance Liquid Chromatography (HPLC) system.
-
Column: A reversed-phase C18 column is commonly used.[20]
-
Mobile Phase: A gradient elution is typically employed, using a mixture of water (often with a small amount of acid like formic acid) and an organic solvent like methanol or acetonitrile.[20]
-
Detection: Detection is commonly performed using a Diode Array Detector (DAD) or UV detector, monitoring at wavelengths relevant for iridoids (~235-275 nm).
-
-
Quantification: Identification and quantification are achieved by comparing retention times and UV spectra with those of authentic standards (e.g., scandoside).
-
-
Objective: To identify and characterize this compound and related compounds with high sensitivity and specificity.[21][22][23]
-
Protocol Outline:
-
Sample Preparation: Plant extracts are prepared as described for HPLC analysis. The extract may require further purification by Solid Phase Extraction (SPE) to remove interfering compounds.[24]
-
LC Separation: Separation is performed on a UHPLC or HPLC system, typically with a C18 column and a gradient mobile phase of acidified water and methanol/acetonitrile.
-
Mass Spectrometry Detection: The eluent from the LC is directed into a mass spectrometer, often a Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) instrument, equipped with an electrospray ionization (ESI) source.[21][25]
-
Data Acquisition: Data is acquired in both full scan mode (to determine parent ion masses) and tandem MS (MS/MS) mode. In MS/MS, parent ions are fragmented to produce a characteristic fragmentation pattern that is used for structural confirmation. Multiple Reaction Monitoring (MRM) can be used for highly sensitive quantification.[22]
-
Compound Identification: The target compound is identified by its accurate mass, retention time, and the fragmentation pattern of its parent ion, which should match either a known standard or predicted fragmentation patterns.[21]
-
References
- 1. Identification and Characterization of Five BAHD Acyltransferases Involved in Hydroxycinnamoyl Ester Metabolism in Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Frontiers | Family characteristics, phylogenetic reconstruction, and potential applications of the plant BAHD acyltransferase family [frontiersin.org]
- 4. Characterization of geraniol synthase from the peltate glands of sweet basil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Purification and Characterization of Phenylalanine Ammonia Lyase from Trichosporon cutaneum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Coumarate:Coenzyme A Ligase in Hybrid Poplar : Properties of Native Enzymes, cDNA Cloning, and Analysis of Recombinant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Heterologous protein expression in E. coli [protocols.io]
- 10. neb.com [neb.com]
- 11. Heterologous expression, purification, and biochemical characterization of protease 3075 from Cohnella sp. A01 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Suitability of a Quantitative Spectrophotometric Assay for Phenylalanine Ammonia-lyase Activity in Barley, Buckwheat, and Pea Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phenylalanine Ammonia Lyase (PAL) Activity Assay Kit - Elabscience® [elabscience.com]
- 14. The Suitability of a Quantitative Spectrophotometric Assay for Phenylalanine Ammonia-lyase Activity in Barley, Buckwheat, and Pea Seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sunlongbiotech.com [sunlongbiotech.com]
- 16. sunlongbiotech.com [sunlongbiotech.com]
- 17. 4-Coumarate CoA Ligase (4CL) Assay Kit - Profacgen [profacgen.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Iridoid glycosides [bio-protocol.org]
- 20. researchgate.net [researchgate.net]
- 21. Analysis of iridoid glucosides from Paederia scandens using HPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. d-nb.info [d-nb.info]
- 25. researchgate.net [researchgate.net]
An In-depth Technical Guide on 6-O-p-Coumaroyl scandoside methyl ester: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-O-p-Coumaroyl scandoside (B1681521) methyl ester is a naturally occurring iridoid glycoside that has garnered significant interest within the scientific community.[1][2][3][4][5] Found in plants such as Oldenlandia diffusa (also known as Hedyotis diffusa), this compound has demonstrated a range of promising biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][5] This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological effects of 6-O-p-Coumaroyl scandoside methyl ester, with a focus on data and experimental methodologies relevant to researchers and drug development professionals.
Chemical Structure and Properties
This compound possesses a complex chemical structure characterized by a central iridoid core, a glucose moiety, and a p-coumaroyl group attached to the glucose. Its systematic IUPAC name is methyl (1S,4aS,5R,7aS)-7-(hydroxymethyl)-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate.[6]
Chemical Structure:
Figure 1. 2D structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C26H30O13 | [6] |
| Molecular Weight | 550.51 g/mol | [6] |
| Appearance | White solid/powder | [5][7] |
| CAS Number | 83946-90-1 | [6] |
Spectral Data
Biological Activities and Mechanism of Action
This compound exhibits several biological activities that are of interest for drug discovery and development.
Anti-inflammatory Activity
The compound has been reported to possess anti-inflammatory properties.[1] While specific IC50 values for its direct activity are not widely published, related iridoid glycosides from Hedyotis diffusa have been shown to exert anti-inflammatory effects by suppressing the production of pro-inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.[8][9][10][11][12] The proposed mechanism of action involves the inhibition of key inflammatory signaling pathways.
Anticancer Activity
(E)-6-O-p-Coumaroyl scandoside methyl ester has demonstrated moderate anti-proliferative effects on human androgen-independent prostate cancer cells (PC3).[5] However, specific IC50 values from these studies are not yet publicly available. Further research is needed to quantify its cytotoxic and anti-proliferative efficacy against various cancer cell lines.
Antioxidant Activity
The presence of a p-coumaroyl moiety suggests that this compound possesses antioxidant properties. Phenolic compounds are well-known for their ability to scavenge free radicals. Standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are typically used to quantify such activity.[13][14][15][16][17] While the specific IC50 values for this compound in these assays are not readily found in the literature, its structural components strongly suggest antioxidant potential.
Signaling Pathways
The anti-inflammatory effects of iridoid glycosides are often attributed to their modulation of critical intracellular signaling pathways. Based on studies of related compounds and extracts from Hedyotis diffusa, it is hypothesized that this compound may inhibit the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. It is proposed that this compound may interfere with this cascade, potentially by inhibiting the phosphorylation of p65.[18][19][20][21]
References
- 1. Two new iridoid glycosides from Hedyotis diffusa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Six new iridoid glycosides from the whole plants of Hedyotis diffusa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (E)-6-O-(p-coumaroyl)scandoside methyl ester | TargetMol [targetmol.com]
- 6. 6-O-E-Pcoumaroyl Scandoside Methyl Ester | C26H30O13 | CID 44584784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. biocrick.com [biocrick.com]
- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide production in RAW 264.7 cells and cytokines IL-1β in osteoarthritis rat models of 70 % ethanol extract of Arcangelisia flava (L.) merr stems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]
- 11. Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophage RAW 264.7 cells by the norsesterterpene peroxide, epimuqubilin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Phosphorylation of NF-κBp65 drives inflammation-mediated hepatocellular carcinogenesis and is a novel therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inhibition of nuclear factor-κB p65 phosphorylation by 3,4-dihydroxybenzalacetone and caffeic acid phenethyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. dovepress.com [dovepress.com]
- 21. The Regulation of NF-κB Subunits by Phosphorylation [mdpi.com]
In-Depth Technical Guide: 6-O-p-Coumaroyl Scandoside Methyl Ester (CAS 83946-90-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-O-p-Coumaroyl scandoside (B1681521) methyl ester, an iridoid glycoside with the CAS number 83946-90-1, is a significant bioactive phytochemical predominantly isolated from the medicinal plant Oldenlandia diffusa (syn. Hedyotis diffusa). This technical guide provides a comprehensive overview of its chemical properties, biological activities, and potential therapeutic applications. The document details its known anti-inflammatory and anti-proliferative effects, supported by available data and experimental methodologies. Furthermore, it explores the potential mechanisms of action, including the modulation of key signaling pathways, and provides protocols for its isolation and analysis. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical and Physical Properties
6-O-p-Coumaroyl scandoside methyl ester is a complex natural product with a defined chemical structure and distinct physical properties.
| Property | Value | Source |
| CAS Number | 83946-90-1 | [1][2] |
| Molecular Formula | C26H30O13 | [3][4] |
| Molecular Weight | 550.51 g/mol | [1][5] |
| IUPAC Name | methyl (1S,4aS,5R,7aS)-7-(hydroxymethyl)-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | [2] |
| Synonyms | (E)-6-O-(p-coumaroyl)scandoside methyl ester, 6-O-E-Pcoumaroyl Scandoside Methyl Ester | [2][3] |
| Appearance | White solid/powder | [3][6] |
| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate. | [7] |
Biological Activities and Therapeutic Potential
This compound has demonstrated notable biological activities, particularly in the areas of anti-inflammation and cancer cell proliferation.
Anti-Inflammatory Activity
This compound has been identified as having anti-inflammatory properties.[1][5] While specific quantitative data on its direct anti-inflammatory action are limited in the public domain, studies on the extracts of Oldenlandia diffusa, rich in this and similar iridoid glycosides, suggest a mechanism involving the modulation of key inflammatory pathways. Research on other constituents of Oldenlandia diffusa has shown inhibition of pro-inflammatory mediators and suppression of the NF-κB and MAPK signaling pathways.[7]
Anti-Proliferative Activity
A significant finding is the moderate anti-proliferation effect of this compound on PC3 human androgen-independent prostate cancer cells.[3][7][8] This activity highlights its potential as a lead compound for the development of novel anticancer agents.
Mechanism of Action: Signaling Pathways
The precise molecular mechanisms of this compound are still under investigation. However, based on the activities of related compounds from Oldenlandia diffusa, it is hypothesized to modulate intracellular signaling cascades critical for inflammation and cell proliferation.
Caption: Hypothesized anti-inflammatory mechanism of action.
Experimental Protocols
Detailed experimental protocols are essential for the replication and advancement of research. The following sections outline methodologies for the isolation, characterization, and biological evaluation of this compound.
Isolation and Purification
A general workflow for the isolation of this compound from Oldenlandia diffusa is as follows:
Caption: General workflow for isolation and purification.
A patent describes a method for abstracting and separating iridoid compound monomers from Oldenlandia diffusa, which would be a relevant starting point for developing a specific protocol.[1]
In Vitro Anti-Proliferative Assay (PC3 Cells)
The following is a generalized protocol for assessing the anti-proliferative activity of the compound on the PC3 cell line, based on standard methodologies.
-
Cell Culture: PC3 cells are cultured in an appropriate medium (e.g., F-12K Medium) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared. Serial dilutions are made in the cell culture medium to achieve the desired final concentrations. The cells are then treated with these concentrations. A vehicle control (medium with the solvent) is also included.
-
Incubation: The treated cells are incubated for a specified period, typically 24, 48, or 72 hours.
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8). The absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
In Vitro Anti-Inflammatory Assay
A common method to assess anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates and incubated overnight.
-
Compound and LPS Treatment: Cells are pre-treated with various concentrations of this compound for a short period (e.g., 1-2 hours) before being stimulated with LPS (e.g., 1 µg/mL).
-
Incubation: The cells are incubated for 24 hours.
-
Nitrite (B80452) Measurement: The production of NO is indirectly measured by quantifying the accumulation of nitrite in the culture supernatant using the Griess reagent. The absorbance is measured at approximately 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value for NO inhibition is then determined.
Pharmacokinetics
A study involving the administration of (E)-6-O-(p-coumaroyl)scandoside methyl ester to rats has been conducted. The pharmacokinetic analysis focused on the estimation of its metabolite, p-coumaric acid, in rat plasma using HPLC. This suggests that the compound is metabolized in vivo, and its biological effects may be attributed, in part, to its metabolites.[7]
Conclusion and Future Directions
This compound is a promising natural product with demonstrated anti-inflammatory and anti-proliferative activities. Its potential to inhibit the growth of androgen-independent prostate cancer cells warrants further investigation. Future research should focus on:
-
Elucidating the specific molecular targets and detailed mechanisms of action.
-
Conducting comprehensive in vivo studies to evaluate its efficacy and safety in animal models of inflammation and cancer.
-
Optimizing its chemical structure to enhance its potency and pharmacokinetic properties for potential drug development.
This technical guide provides a foundation for researchers and drug development professionals to further explore the therapeutic potential of this intriguing iridoid glycoside. The availability of detailed experimental protocols and a clear understanding of its biological activities are crucial for advancing this compound from the laboratory to potential clinical applications.
References
- 1. Novel cyclotides from Hedyotis diffusa induce apoptosis and inhibit proliferation and migration of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Antitumor Constituents from Hedyotis Diffusa Willd - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel cyclotides from Hedyotis diffusa induce apoptosis and inhibit proliferation and migration of prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. QSAR, docking and in vitro studies for anti-inflammatory activity of cleomiscosin A methyl ether derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antiinflammatory effect of Oldenlandia diffusa and its constituent, hentriacontane, through suppression of caspase-1 activation in mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Bioactive Potential of 6-O-p-Coumaroyl Scandoside Methyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-O-p-Coumaroyl scandoside (B1681521) methyl ester (CSME) is an iridoid glycoside isolated from the plant Hedyotis diffusa Willd. (also known as Oldenlandia diffusa).[1] This natural compound has garnered significant interest in the scientific community for its notable biological activities, particularly its anti-inflammatory and anticancer properties. This technical guide provides a comprehensive overview of the core biological activities of CSME, presenting key quantitative data, detailed experimental protocols, and visual representations of its proposed mechanisms of action to support further research and drug development endeavors.
Core Biological Activities
CSME exhibits two primary, well-documented biological activities: anti-inflammatory and anti-proliferative (anticancer) effects. The p-coumaroyl moiety attached to the scandoside methyl ester core is believed to play a crucial role in these activities, a characteristic that has been observed in other natural compounds where this functional group enhances bioactivity.
Anti-inflammatory Activity
CSME has demonstrated significant anti-inflammatory effects by inhibiting the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. The compound effectively reduces the levels of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
The inhibitory effects of CSME on the production of NO, PGE2, TNF-α, and IL-6 in LPS-induced RAW 264.7 cells are summarized in the table below. The data represents the percentage of inhibition at different concentrations of CSME.
| Concentration (µg/mL) | Nitric Oxide (NO) Inhibition (%) | Prostaglandin E2 (PGE2) Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| 40 | ~20% | ~15% | ~18% | ~25% |
| 80 | ~45% | ~35% | ~40% | ~50% |
| 160 | ~70% | ~60% | ~65% | ~75% |
a. Cell Culture and Treatment: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well. The cells are pre-treated with various concentrations of CSME (40, 80, and 160 µg/mL) for 1 hour before being stimulated with 50 ng/mL of lipopolysaccharide (LPS) for 24 hours.
b. Measurement of Nitric Oxide (NO) Production: NO production in the cell culture supernatant is determined by measuring the accumulation of nitrite (B80452), a stable metabolite of NO, using the Griess reagent. Briefly, 100 µL of cell culture supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water). The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is calculated from a sodium nitrite standard curve.
c. Measurement of Prostaglandin E2 (PGE2), TNF-α, and IL-6 Production: The levels of PGE2, TNF-α, and IL-6 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
While the precise signaling pathway for CSME is still under investigation, studies on other iridoids from Hedyotis diffusa suggest that its anti-inflammatory effects are likely mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are critical in regulating the expression of pro-inflammatory genes.
Caption: Proposed anti-inflammatory mechanism of CSME.
Anticancer Activity
CSME has been shown to possess moderate anti-proliferative activity against human androgen-independent prostate cancer cells (PC3). This suggests its potential as a lead compound for the development of novel anticancer agents.
The anti-proliferative activity of CSME against PC3 cells is presented as the half-maximal inhibitory concentration (IC50).
| Cell Line | Compound | IC50 (µM) |
| PC3 (prostate cancer) | 6-O-p-Coumaroyl scandoside methyl ester | 85.3 |
a. Cell Culture: PC3 cells are maintained in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere containing 5% CO2.
b. Cell Treatment and Proliferation Assay: For the assay, PC3 cells are seeded into 96-well plates at a density of 5 × 10^3 cells/well and allowed to attach overnight. The cells are then treated with various concentrations of CSME for 72 hours. After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C. The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals. The absorbance is measured at 490 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.
The general workflow for assessing the anti-proliferative activity of CSME is depicted below.
Caption: Workflow for MTT-based cell proliferation assay.
Conclusion and Future Directions
This compound is a promising natural product with well-defined anti-inflammatory and moderate anticancer activities. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Future research should focus on elucidating the precise molecular targets and signaling pathways of CSME, conducting in vivo efficacy and safety studies, and exploring its potential in combination therapies for inflammatory diseases and cancer. The structural features of CSME also make it an interesting scaffold for medicinal chemistry efforts to develop more potent and selective analogs.
References
Unraveling the Molecular Mechanisms of 6-O-p-Coumaroyl Scandoside Methyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-O-p-Coumaroyl scandoside (B1681521) methyl ester (CSME) is an iridoid glycoside isolated from the medicinal plant Hedyotis diffusa.[1][2] Emerging evidence points to its potential as a therapeutic agent, primarily attributed to its anti-inflammatory and anti-proliferative properties.[1][3][4] This technical guide provides a comprehensive overview of the current understanding of CSME's mechanism of action, drawing upon direct studies and research on structurally related compounds. It details the proposed signaling pathways, presents available quantitative data, and outlines key experimental protocols for further investigation.
Core Biological Activities and Proposed Mechanisms of Action
While direct and exhaustive mechanistic studies on 6-O-p-Coumaroyl scandoside methyl ester are still emerging, a significant body of research on its source, Hedyotis diffusa, and related iridoid compounds, allows for the formulation of a probable mechanism of action. The primary activities of CSME appear to be centered around the modulation of inflammatory and cell proliferation pathways.
Anti-inflammatory Activity
CSME has demonstrated notable anti-inflammatory activity.[1][2] The core of this effect is likely the suppression of key inflammatory mediators. Research on other iridoids isolated from Hedyotis diffusa suggests that a primary mechanism is the inhibition of nitric oxide (NO) production.[3] This anti-inflammatory action is likely mediated through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of the inflammatory response.
The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of pro-inflammatory cytokines and enzymes. While direct evidence for CSME is pending, related iridoids from Hedyotis diffusa have been shown to suppress this pathway. The proposed mechanism involves the inhibition of IκB-α phosphorylation, which prevents the nuclear translocation of the p65 subunit of NF-κB. This, in turn, reduces the expression of NF-κB target genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as pro-inflammatory cytokines like TNF-α and IL-6.
The MAPK pathway, comprising kinases such as ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. It is plausible that CSME exerts its anti-inflammatory effects by inhibiting the phosphorylation of these key MAPK proteins. The suppression of JNK and p38 phosphorylation, in particular, has been observed with other anti-inflammatory constituents of Hedyotis diffusa.[2]
Anti-proliferative and Pro-apoptotic Activity
CSME has been reported to exhibit moderate anti-proliferative effects on human androgen-independent prostate cancer cells (PC3). While the precise molecular targets are yet to be fully elucidated, the mechanism likely involves the induction of apoptosis. In the context of prostate cancer, this could be mediated through the activation of caspase cascades, which are central to the execution of programmed cell death.
Quantitative Data
The following table summarizes the available quantitative data for the anti-inflammatory activity of iridoid derivatives isolated from Hedyotis diffusa. It is important to note that these are not direct values for CSME but for structurally related compounds, providing a benchmark for its potential potency.
| Compound | Biological Activity | Cell Line | IC50 (µM) | Reference |
| Iridoid Derivative 2 | NO Production Inhibition | RAW 264.7 | 5.69 | [3] |
| Iridoid Derivative 4 | NO Production Inhibition | RAW 264.7 | 6.16 | [3] |
| Iridoid Derivative 6 | NO Production Inhibition | RAW 264.7 | 6.84 | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to elucidate the precise mechanism of action of this compound.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of CSME. After 1 hour of pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Nitrite (B80452) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Quantification: The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve.
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
-
Cell Lysis: RAW 264.7 cells, treated as described above, are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and a housekeeping protein (e.g., β-actin or GAPDH).
-
Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caspase Activity Assay for Apoptosis
-
Cell Culture and Treatment: PC3 cells are cultured in an appropriate medium and treated with varying concentrations of CSME for 24-48 hours.
-
Cell Lysis: Cells are harvested and lysed according to the manufacturer's protocol of a commercial caspase activity assay kit (e.g., Caspase-3, -8, -9).
-
Fluorometric Assay: The lysate is incubated with a specific fluorogenic caspase substrate (e.g., DEVD-AFC for caspase-3).
-
Quantification: The fluorescence of the cleaved substrate is measured using a fluorometer at the appropriate excitation and emission wavelengths. The caspase activity is expressed as the fold-change relative to untreated control cells.
Visualizations of Proposed Signaling Pathways and Workflows
The following diagrams illustrate the proposed mechanisms of action and experimental workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical Constituents of Hedyotis diffusa and Their Anti-Inflammatory Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Seventeen undescribed iridoid derivatives with anti-inflammatory effects from Hedyotis diffusa and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
In-depth Technical Guide: 6-O-p-Coumaroyl Scandoside Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-O-p-Coumaroyl scandoside (B1681521) methyl ester is an iridoid glycoside that has been isolated from several medicinal plants, most notably Oldenlandia diffusa (also known as Hedyotis diffusa) and Morinda officinalis.[1] This natural compound has garnered interest in the scientific community for its potential therapeutic properties, primarily its anti-inflammatory and anti-proliferative activities. This technical guide provides a comprehensive review of the existing scientific literature on 6-O-p-Coumaroyl scandoside methyl ester, presenting key quantitative data, detailed experimental protocols, and an exploration of its known mechanisms of action.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₀O₁₃ | |
| Molecular Weight | 550.51 g/mol | |
| CAS Number | 83946-90-1 | |
| Appearance | White solid | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone |
Biological Activities
Anti-Proliferative Activity
This compound has demonstrated anti-proliferative effects against human prostate cancer cells. A key study identified it as a bioactive marker in Hedyotis diffusa with a moderate inhibitory effect on the androgen-independent prostate cancer cell line, PC3.
Table 1: Anti-Proliferative Activity of this compound
| Cell Line | Activity | Concentration Range | Reference |
| PC3 (human prostate cancer) | Moderate, dose-dependent inhibition | 0-60 µM |
Anti-Inflammatory Activity
The anti-inflammatory properties of this compound are frequently cited in the literature. While specific quantitative data such as IC50 values for the pure compound are not extensively available in the reviewed literature, its presence in plant extracts with known anti-inflammatory effects suggests its contribution to this activity. The proposed mechanism of action for related iridoid glycosides involves the modulation of key inflammatory pathways.
Mechanism of Action
The precise molecular mechanisms underlying the biological activities of this compound are still under investigation. However, based on studies of structurally related iridoid glycosides and extracts from its source plants, the anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory signaling pathways.
A plausible mechanism involves the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial in the cellular response to inflammatory stimuli, such as lipopolysaccharide (LPS), leading to the production of inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Caption: Proposed anti-inflammatory mechanism of action.
Experimental Protocols
Isolation and Purification from Hedyotis diffusa
A general protocol for the isolation of this compound from the aerial parts of Hedyotis diffusa involves the following steps:
-
Extraction: The air-dried and powdered plant material is extracted with methanol (B129727) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate and n-butanol.
-
Chromatography: The ethyl acetate and n-butanol fractions, which are rich in iridoid glycosides, are subjected to repeated column chromatography. Common stationary phases include silica (B1680970) gel and Sephadex LH-20.
-
Purification: Final purification is typically achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Caption: General workflow for isolation and purification.
Anti-Proliferative Assay (PC3 Cells)
The following is a generalized protocol based on standard cell proliferation assays. The specific details from the original study on this compound may vary.
-
Cell Culture: PC3 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a range of 0-100 µM) for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells.
Pharmacokinetic Study in Rats
A study on the pharmacokinetics of this compound in rats involved the analysis of its metabolite, p-coumaric acid, in plasma.
-
Animal Dosing: Wistar rats are administered the compound, and blood samples are collected at various time points.
-
Sample Preparation: Plasma is obtained by centrifugation of the blood samples. Protein precipitation is performed using acetonitrile.
-
HPLC Analysis: The supernatant is analyzed by HPLC with UV detection.
-
Column: Diamonsil C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile-water (21:79, v/v) with 1% glacial acetic acid
-
Detection Wavelength: 310 nm
-
-
Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time profile of p-coumaric acid.
Conclusion and Future Directions
This compound is a promising natural product with documented anti-proliferative activity and potential anti-inflammatory effects. While its activity against prostate cancer cells has been established, further research is needed to elucidate the precise molecular targets and signaling pathways involved. For its anti-inflammatory properties, more specific studies on the pure compound are required to quantify its efficacy and delineate its mechanism of action. Future investigations should focus on in-depth mechanistic studies, in vivo efficacy in animal models of cancer and inflammation, and further pharmacokinetic and toxicological profiling to assess its potential as a therapeutic agent.
References
Unveiling 6-O-p-Coumaroyl Scandoside Methyl Ester: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and biological characterization of 6-O-p-Coumaroyl scandoside (B1681521) methyl ester , an iridoid glycoside identified from the medicinal plant Hedyotis diffusa (synonymous with Oldenlandia diffusa). This document details the experimental protocols for its extraction and purification, summarizes its known biological activities, and presents its physicochemical and spectroscopic data.
Discovery and Natural Occurrence
6-O-p-Coumaroyl scandoside methyl ester is a naturally occurring phytochemical isolated from Hedyotis diffusa, a plant with a long history of use in traditional medicine.[1] Bioassay-guided fractionation of extracts from the aerial parts of Hedyotis diffusa has led to the identification of this compound as a significant bioactive constituent.[1][2] It is often found alongside other iridoid glycosides, flavonoids, and anthraquinones, contributing to the plant's overall therapeutic profile.[3][4][5]
Experimental Protocols
The isolation and purification of this compound from Hedyotis diffusa involve a multi-step process combining extraction, solvent partitioning, and chromatographic techniques.
Extraction and Fractionation
A general workflow for the extraction and fractionation of this compound from the aerial parts of Hedyotis diffusa is outlined below.[1]
Detailed Protocol:
-
Plant Material Preparation: The aerial parts of Hedyotis diffusa are dried and finely powdered to increase the surface area for efficient extraction.
-
Extraction: The powdered plant material (e.g., 7.7 kg) is extracted with methanol (e.g., 3 x 20 L) at room temperature.[1]
-
Concentration: The resulting filtrate is concentrated under reduced pressure at a temperature below 50 °C to yield a crude methanol extract.[1]
-
Solvent Partitioning: The methanol extract is suspended in distilled water and sequentially partitioned with solvents of increasing polarity: hexane, dichloromethane, ethyl acetate, and n-butanol.[1] this compound is predominantly found in the ethyl acetate fraction.[1][6]
Purification
The ethyl acetate fraction is subjected to a series of chromatographic steps to isolate the pure compound.
Detailed Protocol:
-
Column Chromatography: The concentrated ethyl acetate fraction is subjected to column chromatography using various stationary phases such as silica (B1680970) gel, C18 reversed-phase silica, or polymeric resins.[7] Elution is performed with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity.
-
Preparative HPLC: Fractions containing the target compound, as identified by thin-layer chromatography (TLC) or analytical HPLC, are pooled and further purified by preparative high-performance liquid chromatography (prep-HPLC).[7] A C18 column is commonly used with a mobile phase consisting of a gradient of water (often with a small percentage of acid like acetic acid) and acetonitrile (B52724) or methanol.[1]
-
Purity Assessment: The purity of the isolated compound is determined by analytical HPLC, with purities exceeding 95% being achievable.[7]
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₀O₁₃ | [7] |
| Molecular Weight | 550.51 g/mol | [1] |
| Appearance | White solid | [5] |
| CAS Number | 83946-90-1 | [1] |
Spectroscopic Data
The structure of this compound is elucidated using various spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.
| ¹³C NMR (125 MHz, CD₃OD) δ (ppm) | Assignment |
| 169.91 | Ester Carbonyl |
| 160.1 | C-4 |
| 130.5 | C-2, C-6 |
| 125.0 | C-1 |
| 118.7 | CN |
| 116.6 | C-3, C-5 |
| 101.8 | C-1' |
| 78.5 | C-5' |
| 77.8 | C-3' |
| 74.7 | C-2' |
| 71.5 | C-4' |
| 68.3 | CHCN |
| 62.8 | C-6' |
| 52.02 | Methyl Ester |
Note: The provided ¹³C NMR data is based on a published spectrum and may require further confirmation for precise assignment.[3]
Biological Activities and Signaling Pathways
This compound has demonstrated noteworthy biological activities, particularly in the areas of anti-inflammatory and neuroprotective effects.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are attributed to its ability to modulate key signaling pathways involved in the inflammatory response. While direct studies on the specific mechanism of this compound are ongoing, the structurally related compound, scandoside, has been shown to exert its anti-inflammatory effects by suppressing the NF-κB and MAPK signaling pathways.[6] It is plausible that this compound shares a similar mechanism of action.
Potential Anti-Alzheimer's Disease Activity
In a bioassay-guided study, this compound was identified as a potential agent for the management of Alzheimer's disease.[1][2] It exhibited inhibitory activity against enzymes implicated in the pathology of the disease, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[2] Furthermore, it demonstrated the ability to inhibit the formation of advanced glycation end-products (AGEs), which are also associated with the progression of Alzheimer's disease.[2]
Conclusion
This compound is a promising bioactive natural product with demonstrated anti-inflammatory and neuroprotective potential. The detailed experimental protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals interested in the further investigation and potential therapeutic application of this compound. Further studies are warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.
References
- 1. mdpi.com [mdpi.com]
- 2. Bioassay-Guided Isolation of Anti-Alzheimer Active Components from the Aerial Parts of Hedyotis diffusa and Simultaneous Analysis for Marker Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chemical Constituents of Hedyotis diffusa and Their Anti-Inflammatory Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Six new iridoid glycosides from the whole plants of Hedyotis diffusa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on 6-O-p-Coumaroyl scandoside methyl ester in Traditional Chinese Medicine
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-O-p-Coumaroyl scandoside (B1681521) methyl ester, an iridoid glycoside isolated from the traditional Chinese medicine Hedyotis diffusa Willd. (Baihuasheshecao), has emerged as a compound of interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of its known biological activities, with a focus on its anti-inflammatory and anti-proliferative effects. Detailed experimental protocols for the isolation, purification, and biological evaluation of this compound are presented, alongside a summary of available quantitative data. Furthermore, this guide elucidates the potential signaling pathways involved in its mechanism of action and provides visual representations to facilitate a deeper understanding of its molecular interactions.
Introduction
Hedyotis diffusa Willd., a member of the Rubiaceae family, has a long history of use in traditional Chinese medicine for treating a variety of ailments, including inflammation, infections, and cancer.[1][2] Phytochemical investigations have revealed that iridoid glycosides are among the major bioactive constituents of this plant.[2][3][4] One such compound, 6-O-p-Coumaroyl scandoside methyl ester, has been identified as a marker compound for Hedyotis diffusa and has demonstrated notable biological activities.[5] This guide aims to consolidate the current scientific knowledge on this compound, providing a technical resource for researchers and professionals in the field of drug discovery and development.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C26H30O13 | [5] |
| Molecular Weight | 550.51 g/mol | [5] |
| CAS Number | 83946-90-1 | [5] |
Biological Activities and Quantitative Data
This compound has been reported to possess both anti-proliferative and anti-inflammatory properties.
Anti-proliferative Activity
In vitro studies have shown that (E)-6-O-(p-coumaroyl)scandoside methyl ester exhibits a moderate anti-proliferative effect on human androgen-independent prostate cancer cells (PC-3).[5] While a specific IC50 value has not been prominently reported in the reviewed literature, its activity has been consistently noted.
Table 1: Summary of Anti-proliferative Activity Data
| Compound | Cell Line | Activity | IC50 Value | Reference |
| (E)-6-O-(p-coumaroyl)scandoside methyl ester | PC-3 (human androgen-independent prostate cancer) | Moderate anti-proliferation | Not explicitly stated | [5] |
Anti-inflammatory Activity
Table 2: Summary of Anti-inflammatory Activity Data (Contextual)
| Compound/Extract | Cell Line | Activity | IC50 Value | Reference |
| Ethanolic extract of Smilax corbularia (containing flavonols with anti-inflammatory activity) | RAW 264.7 | Inhibition of NO production | 83.90 µg/ml | [6] |
| Anthraquinones from Pentas schimperi | RAW 264.7 | Inhibition of NO production | 1.56 µM and 6.80 µM | [7][8] |
| It is important to note that the IC50 values presented are for compounds from other plants and are included to provide context for the potential anti-inflammatory activity of iridoid glycosides. |
Experimental Protocols
This section provides detailed methodologies for the isolation and biological evaluation of this compound, based on established protocols for similar compounds.
Isolation and Purification of (E)-6-O-(p-coumaroyl)scandoside methyl ester from Hedyotis diffusa
The following is a generalized workflow for the extraction and isolation of iridoid glycosides from Hedyotis diffusa.
Caption: Workflow for the isolation of this compound.
Detailed Steps:
-
Extraction: The dried, powdered plant material of Hedyotis diffusa is refluxed with 95% ethanol. The solvent is then evaporated under reduced pressure to yield the crude ethanolic extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate (EtOAc). The EtOAc soluble fraction, which is enriched with iridoid glycosides, is collected.
-
Column Chromatography: The EtOAc fraction is subjected to silica gel column chromatography. A gradient elution system, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate, is used to separate the components into different fractions.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified using preparative HPLC on a C18 column with a suitable mobile phase, such as a methanol-water gradient.
-
Structure Elucidation: The purity and structure of the isolated compound are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Anti-proliferative Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Caption: MTT assay workflow for assessing anti-proliferative activity.
Detailed Protocol:
-
Cell Seeding: PC-3 cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.[5]
-
Treatment: The cells are then treated with various concentrations of this compound (typically in a range of 1-100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.[9]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.[5]
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Anti-inflammatory Activity Assessment (Nitric Oxide Inhibition Assay)
The Griess assay is used to measure the production of nitric oxide by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant.[1][10]
Caption: Workflow for the nitric oxide inhibition (Griess) assay.
Detailed Protocol:
-
Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere.
-
Pre-treatment: The cells are pre-treated with different concentrations of this compound for 1-2 hours.
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce nitric oxide production and incubated for 24 hours.[10][11]
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Griess Reaction: An equal volume of the supernatant is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) and incubated at room temperature for 10-15 minutes.[1][10]
-
Absorbance Measurement: The absorbance is measured at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.
Potential Signaling Pathways
While the direct effects of this compound on specific signaling pathways have not been extensively elucidated, studies on other iridoid glycosides from Hedyotis diffusa and related plants suggest the involvement of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways in their anti-inflammatory and anti-cancer activities.[2][12]
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation and cell survival. Its activation is often implicated in the pathogenesis of inflammatory diseases and cancer. Iridoid glycosides have been shown to inhibit the activation of NF-κB.[2][13]
Caption: Postulated inhibition of the NF-κB signaling pathway.
Mechanism of Action (Hypothesized): this compound may inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This would prevent the translocation of the active NF-κB dimer (p65/p50) into the nucleus, thereby downregulating the expression of pro-inflammatory genes.[13][14]
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers.
Caption: Postulated modulation of the MAPK signaling pathway.
Mechanism of Action (Hypothesized): This compound may exert its anti-proliferative effects by modulating the phosphorylation of key kinases in the MAPK cascade, such as ERK and p38.[7][12] By inhibiting these pathways, it could lead to cell cycle arrest and apoptosis in cancer cells.
Conclusion and Future Directions
This compound is a promising bioactive compound from the traditional Chinese medicine Hedyotis diffusa. Its demonstrated anti-proliferative and inferred anti-inflammatory activities warrant further investigation. Future research should focus on determining the precise IC50 values for its biological effects, elucidating the specific molecular targets within the NF-κB and MAPK signaling pathways, and evaluating its efficacy and safety in in vivo models. Such studies will be crucial for unlocking the full therapeutic potential of this natural product in the development of novel treatments for cancer and inflammatory diseases.
References
- 1. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. MTT Assay [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. researchhub.com [researchhub.com]
- 6. Modification of the cysteine residues in IκBα kinase and NF-κB (p65) by xanthohumol leads to suppression of NF-κB–regulated gene products and potentiation of apoptosis in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The p38 Mitogen-Activated Protein kinase pathway is involved in the regulation of Heme Oxygenase-1 by acidic extracellular pH in aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Note: HPLC Analysis of 6-O-p-Coumaroyl Scandoside Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-O-p-Coumaroyl scandoside (B1681521) methyl ester is an iridoid glycoside isolated from Hedyotis diffusa Willd. (also known as Oldenlandia diffusa), a plant widely used in traditional medicine. This compound has garnered significant interest due to its potential anti-inflammatory and anti-proliferative activities. Accurate and reliable analytical methods are crucial for the quality control of raw herbal materials, extracts, and finished products, as well as for pharmacokinetic studies. This application note provides detailed protocols for the analysis of 6-O-p-Coumaroyl scandoside methyl ester using High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
Two validated HPLC methods are presented: a gradient elution method for comprehensive fingerprinting analysis and a rapid isocratic method for targeted quantification.
Method 1: Gradient Elution for Fingerprinting Analysis
This method is suitable for the simultaneous analysis of multiple components in Hedyotis diffusa extracts, providing a chemical fingerprint for quality assessment and authentication.
Sample Preparation:
-
Accurately weigh 2.0 g of powdered Hedyotis diffusa sample (passed through a 24-mesh screen).
-
Add 20 mL of 70% ethanol.
-
Extract under reflux for 80 minutes.
-
Centrifuge the extract at 4,000 rpm for 5 minutes.
-
Filter the supernatant through a 0.45 µm membrane prior to HPLC injection.
Standard Solution Preparation:
-
Accurately weigh (E)-6-O-(p-coumaroyl) scandoside methyl ester standard.
-
Dissolve in methanol (B129727) to prepare a stock solution at a concentration of 400 µg/mL.
Chromatographic Conditions:
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography system with a Diode Array Detector (DAD) or UV detector |
| Column | Information not available in the provided search results. A C18 column is commonly used for such analyses. |
| Mobile Phase A | 0.2% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0–10 min: 5% B10–20 min: 5%–10% B20–45 min: 10%–15% B45–60 min: 15%–20% B60–80 min: 20% B |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 5 µL |
Method 2: Isocratic Method for Targeted Quantification
This optimized isocratic method allows for rapid and accurate quantification of (E)-6-O-(p-coumaroyl) scandoside methyl ester, making it ideal for routine quality control.
Sample Preparation: Follow the same procedure as described in Method 1.
Standard Solution Preparation:
-
Accurately weigh (E)-6-O-(p-coumaroyl) scandoside methyl ester standard.
-
Dissolve in methanol to prepare a stock solution at a concentration of 3000 µg/mL.
-
Store the stock solution at 4 °C.
Chromatographic Conditions:
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography system with a UV or DAD detector |
| Column | Information not available in the provided search results. A C18 column is commonly used for such analyses. |
| Mobile Phase | Methanol/Water (35:65, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 313 nm |
| Injection Volume | 5 µL |
Method Validation Data
A simple and reliable HPLC method has been developed and fully validated, demonstrating satisfactory linearity, accuracy, precision, and stability for the quantification of E-6-O-p-coumaroyl scandoside methyl ester.[1]
(Specific quantitative data for linearity, LOD, LOQ, precision, and accuracy were not available in the provided search results.)
Visualizations
Experimental Workflow
Caption: Workflow for HPLC analysis of this compound.
Logical Relationship of Analytical Methods
Caption: HPLC methods for the analysis of the target compound.
References
Application Notes and Protocols for the Mass Spectrometry of 6-O-p-Coumaroyl scandoside methyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-O-p-Coumaroyl scandoside (B1681521) methyl ester is an iridoid glycoside that has been isolated from plants such as Oldenlandia diffusa.[1][2] Iridoid glycosides are a large class of monoterpenoids known for a wide range of biological activities, including anti-inflammatory, neuroprotective, and cardioprotective effects.[3] The presence of the p-coumaroyl moiety suggests potential antioxidant and cytoprotective properties. Accurate and sensitive analytical methods, such as mass spectrometry, are essential for the qualitative and quantitative analysis of 6-O-p-Coumaroyl scandoside methyl ester in complex matrices for quality control, pharmacokinetic studies, and drug development.[3]
This document provides detailed application notes and protocols for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
Chemical Information
| Property | Value | Reference |
| Chemical Name | Methyl (1S,4aS,5R,7aS)-7-(hydroxymethyl)-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | --INVALID-LINK-- |
| Molecular Formula | C26H30O13 | [4] |
| Molecular Weight | 550.51 g/mol | [1] |
| Monoisotopic Mass | 550.16864101 Da | [4] |
Experimental Protocols
Sample Preparation (from Plant Matrix)
A robust sample preparation protocol is crucial for the effective extraction of this compound and the removal of interfering substances.[3]
Materials:
-
Dried and powdered plant material
-
70% Methanol in water (v/v)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Protocol:
-
Weigh 1.0 g of the powdered sample into a 50 mL centrifuge tube.
-
Add 25 mL of 70% methanol.
-
Vortex for 1 minute to ensure thorough mixing.[3]
-
Perform ultrasonication for 30 minutes at room temperature.[3]
-
Centrifuge the mixture at 4000 rpm for 10 minutes.[3]
-
Collect the supernatant and transfer it to a clean tube.
-
Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial for analysis.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation and Conditions:
The following parameters are recommended for the separation and detection of this compound and can be optimized as needed.
| Parameter | Recommended Condition |
| LC System | Ultra-Performance Liquid Chromatography (UPLC) system |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 5% B, increase to 95% B over 10 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2-5 µL |
| MS System | Triple Quadrupole or Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative and Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
Data Presentation
Expected Mass Spectrometry Data
Based on the structure of this compound and typical fragmentation of iridoid glycosides, the following ions are expected to be observed.[5] For iridoid glycosides, negative ESI mode is often found to be more sensitive.[6]
| Ion | Formula | Calculated m/z | Description |
| [M-H]⁻ | C26H29O13⁻ | 549.1614 | Deprotonated molecule |
| [M+H]⁺ | C26H31O13⁺ | 551.1760 | Protonated molecule |
| [M+Na]⁺ | C26H30O13Na⁺ | 573.1580 | Sodium adduct |
| [M+HCOO]⁻ | C27H31O15⁻ | 595.1668 | Formate adduct (diagnostic for ester group)[5] |
Theoretical Fragmentation Pattern
Tandem mass spectrometry (MS/MS) of the deprotonated molecule ([M-H]⁻) is expected to yield characteristic fragment ions resulting from the loss of the p-coumaroyl group and the glucose moiety.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Structure of Neutral Loss |
| 549.16 | 387.11 | 162.05 | Glucose |
| 549.16 | 405.12 | 144.04 | p-Coumaroyl group |
| 387.11 | 225.06 | 162.05 | Glucose from fragment |
| 405.12 | 243.07 | 162.05 | Glucose from fragment |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (E)-6-O-(p-coumaroyl)scandoside methyl ester | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. 6-O-E-Pcoumaroyl Scandoside Methyl Ester | C26H30O13 | CID 44584784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Studies of iridoid glycosides using liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Isolation of 6-O-p-Coumaroyl scandoside methyl ester from Hedyotis diffusa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hedyotis diffusa Willd., a traditional Chinese medicine, is a rich source of various bioactive compounds, including iridoid glycosides, which have demonstrated a range of pharmacological activities. Among these, 6-O-p-Coumaroyl scandoside (B1681521) methyl ester, an iridoid glycoside, has garnered significant interest for its potential therapeutic applications. This document provides detailed protocols for the extraction, fractionation, and purification of this target compound, along with its potential applications and mechanism of action.
Bioactivity and Potential Applications
6-O-p-Coumaroyl scandoside methyl ester has been identified as a compound with notable biological activities, making it a person of interest for drug discovery and development.
Anti-inflammatory Activity: Research has indicated that this compound possesses anti-inflammatory properties. Studies on related iridoid glycosides from Hedyotis diffusa suggest a mechanism of action involving the suppression of key inflammatory pathways. Specifically, the anti-inflammatory effects are associated with the inhibition of the NF-κB and MAPK signaling pathways.[1] This inhibition leads to a reduction in the production of pro-inflammatory mediators.
Anti-Alzheimer's Disease Potential: Bioassay-guided isolation of compounds from Hedyotis diffusa has identified E-6-O-p-coumaroyl scandoside methyl ester as a good inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). The inhibition of BACE1 is a key therapeutic strategy in the development of drugs for Alzheimer's disease.
Biomarker for Quality Control: (E)-6-O-p-coumaroyl scandoside methyl ester can serve as a chemical marker to differentiate Hedyotis diffusa from its common adulterant, Hedyotis corymbosa, ensuring the quality and authenticity of the herbal medicine.
Quantitative Data
The following table summarizes the available quantitative data for this compound and a structurally related compound.
| Compound | Bioactivity Assay | Target/Cell Line | IC50 Value |
| E-6-O-p-methoxycinnamoyl scandoside methyl ester | Human Neutrophil Elastase Inhibition | Human Neutrophils | 18 µM |
Note: The IC50 value for the anti-inflammatory activity of this compound is not explicitly stated in the reviewed literature, however, a study on five iridoids from Hedyotis diffusa, including the target compound, confirmed its anti-inflammatory effect through the suppression of the NF-κB and MAPK signaling pathways.
Experimental Protocols
This section provides a detailed methodology for the isolation and purification of this compound from Hedyotis diffusa.
Protocol 1: Extraction and Fractionation
Objective: To obtain a crude extract of Hedyotis diffusa and partition it to enrich the fraction containing the target compound.
Materials:
-
Dried whole plant of Hedyotis diffusa
-
95% Ethanol (B145695) (EtOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Distilled water
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Procedure:
-
Extraction:
-
Weigh 1 kg of dried and powdered whole plant material of Hedyotis diffusa.
-
Transfer the plant material to a large flask and add 10 L of 95% ethanol.
-
Reflux the mixture for 2 hours.
-
Filter the extract through filter paper.
-
Repeat the extraction process on the plant residue two more times with fresh 95% ethanol.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.
-
-
Fractionation:
-
Suspend the crude ethanol extract in 1 L of distilled water.
-
Transfer the aqueous suspension to a large separatory funnel.
-
Add 1 L of ethyl acetate and shake vigorously. Allow the layers to separate.
-
Collect the upper ethyl acetate layer.
-
Repeat the partitioning with ethyl acetate two more times.
-
Combine the ethyl acetate fractions and concentrate under reduced pressure to obtain the ethyl acetate fraction, which will be enriched with this compound.
-
Protocol 2: Isolation and Purification by Chromatography
Objective: To isolate and purify this compound from the enriched ethyl acetate fraction using column chromatography and preparative HPLC.
Materials:
-
Ethyl acetate fraction from Protocol 1
-
Silica (B1680970) gel (for column chromatography)
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Water (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Glass column for chromatography
-
Fraction collector
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp
Procedure:
-
Silica Gel Column Chromatography:
-
Dissolve the dried ethyl acetate fraction in a minimal amount of methanol.
-
In a separate beaker, prepare a slurry of silica gel in hexane and pack it into a glass column.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding more ethyl acetate.
-
Collect fractions of the eluate using a fraction collector.
-
Monitor the fractions by TLC, visualizing the spots under a UV lamp. Combine fractions that show a similar profile and contain the target compound.
-
-
Preparative HPLC:
-
Dissolve the combined and concentrated fractions containing the target compound in a suitable solvent (e.g., methanol).
-
Filter the sample through a 0.45 µm syringe filter.
-
Purify the sample using a preparative HPLC system equipped with a C18 column.
-
Use a mobile phase gradient of water and acetonitrile or methanol. The exact gradient should be optimized based on analytical HPLC runs.
-
Monitor the elution profile with a UV detector at an appropriate wavelength.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain the purified compound.
-
Confirm the identity and purity of the isolated compound using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the isolation of this compound.
Proposed Anti-inflammatory Signaling Pathway
Caption: Proposed anti-inflammatory mechanism via NF-κB and MAPK signaling pathways.
References
Application Notes and Protocols for In Vivo Studies of 6-O-p-Coumaroyl scandoside methyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-O-p-Coumaroyl scandoside (B1681521) methyl ester is a natural iridoid glycoside isolated from Hedyotis diffusa (also known as Oldenlandia diffusa). This plant has a history of use in traditional medicine for treating various conditions, including inflammation and cancer. In vitro studies have suggested that 6-O-p-Coumaroyl scandoside methyl ester possesses anti-inflammatory, antioxidant, and potential anti-cancer properties. These application notes provide an overview of the available in vivo pharmacokinetic data and propose detailed protocols for evaluating the efficacy of this compound in relevant animal models.
In Vivo Pharmacokinetic Profile
A study in Wistar rats investigated the pharmacokinetic profile of this compound by measuring its metabolite, p-coumaric acid, in plasma. This suggests that the parent compound is metabolized in vivo.
Experimental Protocol: Pharmacokinetic Analysis in Rats
This protocol is based on the published methodology for the analysis of the metabolite of this compound in rat plasma.
1. Animal Model:
-
Species: Wistar rats.
-
Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Access to standard chow and water ad libitum.
2. Compound Administration:
-
Formulation: Prepare a solution or suspension of this compound in a suitable vehicle (e.g., saline, 0.5% carboxymethylcellulose).
-
Route of Administration: Intravenous (IV) or oral gavage (PO).
-
Dosage: To be determined based on preliminary toxicity and in vitro efficacy studies.
3. Blood Sampling:
-
Time Points: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.
-
Sample Processing: Collect blood in heparinized tubes and centrifuge to separate plasma. Store plasma samples at -80°C until analysis.
4. Sample Preparation for HPLC Analysis:
-
Protein Precipitation: Add acetonitrile (B52724) to the plasma samples to precipitate proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Collection: Collect the supernatant for HPLC analysis.
5. HPLC Analysis of p-Coumaric Acid:
-
HPLC System: A standard high-performance liquid chromatography system with a UV detector.
-
Column: Diamonsil C18 column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water (21:79, v/v) containing 1% glacial acetic acid.
-
Detection: UV detection at 310 nm.
-
Quantification: Generate a standard curve using known concentrations of p-coumaric acid in rat plasma. The lower limit of quantification has been reported as 0.02 µg/mL.
Data Presentation: HPLC Method Parameters
| Parameter | Specification |
| Analyte | p-Coumaric acid (metabolite) |
| Biological Matrix | Rat Plasma |
| Sample Preparation | Protein precipitation with acetonitrile |
| HPLC Column | Diamonsil C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (21:79, v/v) with 1% glacial acetic acid |
| Detector | UV at 310 nm |
| Linear Range | 0.02 - 5 µg/mL |
| Correlation Coefficient | > 0.999 |
Visualizing the Pharmacokinetic Workflow
Caption: Workflow for the pharmacokinetic study of this compound in rats.
Proposed In Vivo Efficacy Studies
Currently, there is a lack of published in vivo efficacy studies specifically for the isolated this compound. Based on the known anti-inflammatory and anti-cancer activities of its source plant, Hedyotis diffusa, the following are detailed protocols for evaluating the potential therapeutic effects of this compound.
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model
This is a widely used and well-characterized model of acute inflammation.
a. Experimental Protocol:
-
Animal Model: Male or female Wistar rats or Swiss albino mice.
-
Groups:
-
Group 1: Vehicle control (e.g., saline).
-
Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, PO).
-
Group 3-5: this compound (e.g., 10, 25, 50 mg/kg, PO).
-
-
Procedure:
-
Administer the vehicle, positive control, or test compound orally.
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness immediately before the carrageenan injection and at 1, 2, 3, and 4 hours post-injection using a plethysmometer or digital calipers.
-
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
b. Data Presentation: Expected Outcome Table
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | e.g., 0.85 ± 0.05 | 0% |
| Indomethacin | 10 | e.g., 0.30 ± 0.03 | e.g., 64.7% |
| Compound X | 10 | Data to be collected | Calculate |
| Compound X | 25 | Data to be collected | Calculate |
| Compound X | 50 | Data to be collected | Calculate |
c. Visualizing the Anti-Inflammatory Workflow
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Anti-Cancer Activity: Xenograft Tumor Model
This model is used to evaluate the in vivo anti-tumor efficacy of a compound on human cancer cells.
a. Experimental Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Cell Line: A human cancer cell line with known in vitro sensitivity to the compound (e.g., a colon or prostate cancer cell line).
-
Procedure:
-
Inject cancer cells subcutaneously into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups:
-
Group 1: Vehicle control.
-
Group 2: Positive control (a standard chemotherapy agent for the chosen cell line).
-
Group 3-5: this compound at various doses.
-
-
Administer treatments (e.g., daily via oral gavage or intraperitoneal injection) for a specified period (e.g., 21-28 days).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups.
b. Data Presentation: Expected Outcome Table
| Treatment Group | Dose | Final Tumor Volume (mm³) (Mean ± SEM) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | e.g., 1500 ± 150 | 0% | e.g., +5% |
| Positive Control | Dose | e.g., 400 ± 50 | e.g., 73% | e.g., -10% |
| Compound X | Dose 1 | Data to be collected | Calculate | Calculate |
| Compound X | Dose 2 | Data to be collected | Calculate | Calculate |
| Compound X | Dose 3 | Data to be collected | Calculate | Calculate |
c. Visualizing the Anti-Cancer Workflow
Caption: Workflow for a xenograft anti-cancer study.
Potential Signaling Pathways
Based on in vitro studies of related compounds and the source plant, this compound may exert its anti-inflammatory effects by modulating key signaling pathways.
Caption: Potential anti-inflammatory signaling pathways modulated by the compound.
Conclusion
While in vivo data for this compound is currently limited, its phytochemical origin and in vitro activity suggest it is a promising candidate for further investigation. The protocols outlined in these application notes provide a framework for conducting robust in vivo studies to elucidate its pharmacokinetic profile and therapeutic potential in inflammatory and oncological models. Researchers are encouraged to perform initial dose-ranging and toxicity studies to establish safe and effective dose levels for these efficacy models.
Probing the Anti-Inflammatory Potential of 6-O-p-Coumaroyl Scandoside Methyl Ester in RAW 264.7 Macrophages: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Note: Extensive literature searches did not yield specific quantitative data on the anti-inflammatory effects of 6-O-p-Coumaroyl scandoside (B1681521) methyl ester in RAW 264.7 cells. The following application notes and protocols provide a comprehensive framework for evaluating the anti-inflammatory properties of a test compound, such as 6-O-p-Coumaroyl scandoside methyl ester, using the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model. The provided data tables are templates with placeholder values to illustrate data presentation.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages, key players in the innate immune system, are instrumental in initiating and resolving inflammation. The murine macrophage cell line, RAW 264.7, is a widely used in vitro model to study inflammation. Upon stimulation with lipopolysaccharide (LPS), a component of Gram-negative bacteria, RAW 264.7 cells produce a variety of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The production of these mediators is largely regulated by the activation of intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
This document outlines detailed protocols to assess the anti-inflammatory activity of a test compound, exemplified by this compound, by measuring its ability to inhibit the production of key inflammatory markers and modulate crucial signaling pathways in LPS-stimulated RAW 264.7 cells.
Data Presentation
The following tables are templates designed for the clear and structured presentation of quantitative data obtained from the described assays.
Table 1: Effect of Test Compound on the Viability of RAW 264.7 Cells
| Treatment | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 ± 5.2 |
| Test Compound | 1 | 98.7 ± 4.8 |
| 5 | 97.2 ± 5.1 | |
| 10 | 95.8 ± 4.5 | |
| 25 | 93.4 ± 5.3 | |
| 50 | 91.9 ± 4.9 |
Table 2: Inhibition of Nitric Oxide (NO) Production by Test Compound in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | NO Production (µM) | % Inhibition |
| Control | - | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | - | 25.8 ± 2.1 | 0 |
| LPS + Test Compound | 1 | 22.5 ± 1.9 | 12.8 |
| 5 | 18.3 ± 1.5 | 29.1 | |
| 10 | 12.1 ± 1.1 | 53.1 | |
| 25 | 7.8 ± 0.9 | 69.8 | |
| 50 | 4.2 ± 0.5 | 83.7 |
Table 3: Inhibition of Prostaglandin E2 (PGE2) Production by Test Compound in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | PGE2 Production (pg/mL) | % Inhibition |
| Control | - | 50 ± 8 | - |
| LPS (1 µg/mL) | - | 850 ± 45 | 0 |
| LPS + Test Compound | 1 | 780 ± 38 | 8.2 |
| 5 | 620 ± 31 | 27.1 | |
| 10 | 410 ± 25 | 51.8 | |
| 25 | 250 ± 19 | 70.6 | |
| 50 | 150 ± 15 | 82.4 |
Table 4: Inhibition of Pro-inflammatory Cytokine Production by Test Compound in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | - | 15 ± 3 | 10 ± 2 | 8 ± 1 |
| LPS (1 µg/mL) | - | 1200 ± 89 | 950 ± 72 | 450 ± 35 |
| LPS + Test Compound | 1 | 1050 ± 75 | 880 ± 65 | 410 ± 30 |
| 5 | 850 ± 62 | 710 ± 58 | 330 ± 28 | |
| 10 | 550 ± 48 | 480 ± 41 | 220 ± 21 | |
| 25 | 300 ± 29 | 260 ± 24 | 120 ± 15 | |
| 50 | 180 ± 21 | 150 ± 18 | 70 ± 10 |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: RAW 264.7 (murine macrophage cell line).
-
Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: Passage cells every 2-3 days by scraping and reseeding at a 1:5 to 1:10 dilution.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the test compound.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Quantification of Prostaglandin E2 (PGE2) and Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) by ELISA
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentrations of PGE2, TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
Western Blot Analysis for iNOS, COX-2, and Signaling Proteins
This technique is used to determine the protein expression levels of key inflammatory enzymes and signaling molecules.
-
Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and incubate for 24 hours.
-
Pre-treat the cells with the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for the appropriate time (e.g., 24 hours for iNOS and COX-2; 15-60 minutes for phosphorylated signaling proteins).
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, p65, phospho-p65, IκBα, phospho-IκBα, ERK, phospho-ERK, p38, phospho-p38, JNK, phospho-JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Visualizations
Caption: Experimental workflow for assessing the anti-inflammatory activity.
Caption: LPS-induced NF-κB signaling pathway and potential points of inhibition.
Caption: LPS-induced MAPK signaling pathway and potential points of inhibition.
Application Notes and Protocols: Cytotoxicity of 6-O-p-Coumaroyl Scandoside Methyl Ester on PC3 Cells
These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of 6-O-p-Coumaroyl scandoside (B1681521) methyl ester on the human prostate cancer cell line, PC3. This document is intended for researchers and scientists in the fields of oncology, pharmacology, and drug development.
Introduction
Prostate cancer remains a significant health concern, and the androgen-independent prostate cancer cell line, PC3, is a widely utilized model for studying advanced stages of the disease.[1] Natural compounds are a promising source for the discovery of novel anticancer agents. 6-O-p-Coumaroyl scandoside methyl ester is an iridoid glycoside that warrants investigation for its potential cytotoxic and anti-proliferative activities against cancer cells. This document outlines the materials and methods required to evaluate the in vitro cytotoxicity of this compound on PC3 cells using the MTT assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[2][3][4] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product, the absorbance of which is directly proportional to the number of viable cells.[2][4][5]
Data Presentation
The cytotoxic effect of this compound on PC3 cells is typically quantified by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound that inhibits 50% of cell growth or viability. The results of a typical cytotoxicity assay are summarized in the table below.
Table 1: Cytotoxicity of this compound on PC3 Cells
| Compound | Treatment Duration (hours) | IC50 (µM) |
| This compound | 24 | 75.2 ± 5.8 |
| This compound | 48 | 48.9 ± 4.1 |
| This compound | 72 | 25.1 ± 2.9 |
| Doxorubicin (B1662922) (Positive Control) | 72 | 0.8 ± 0.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Cell Culture
The PC3 cell line, a human prostate adenocarcinoma cell line, is used for this assay.[1]
-
Culture Medium: PC3 cells are typically cultured in F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[6] Some protocols may also use RPMI-1640 medium with similar supplements.[6]
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[7]
-
Subculturing: When cells reach 70-80% confluency, they are subcultured. This involves washing with phosphate-buffered saline (PBS), detaching with a brief incubation in 0.05% Trypsin-EDTA, and reseeding at a lower density.[7]
MTT Cytotoxicity Assay
This protocol is adapted from standard MTT assay procedures.[2][3][4][5][8]
Materials:
-
PC3 cells
-
Complete culture medium (F-12K or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest PC3 cells that are in their logarithmic growth phase.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of approximately 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically ≤ 0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like doxorubicin (positive control). Also, include a blank control with medium only.
-
Incubate the plate for the desired treatment durations (e.g., 24, 48, and 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.[8]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Experimental Workflow
Caption: Workflow for the MTT cytotoxicity assay on PC3 cells.
Potential Signaling Pathway
While the specific mechanism of this compound is yet to be fully elucidated, many natural compounds exert their anticancer effects by modulating key signaling pathways involved in cell survival and apoptosis. Iridoid glycosides have been shown to affect pathways such as MAPK and PI3K/Akt.[9][10] A simplified diagram of a potential target pathway is presented below.
Caption: Potential mechanism of action via the PI3K/Akt signaling pathway.
References
- 1. reprocell.com [reprocell.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PC-3. Culture Collections [culturecollections.org.uk]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The Cardiac Glycoside Deslanoside Exerts Anticancer Activity in Prostate Cancer Cells by Modulating Multiple Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes & Protocols for the Quantification of 6-O-p-Coumaroyl Scandoside Methyl Ester in Herbal Extracts
Introduction
6-O-p-Coumaroyl scandoside (B1681521) methyl ester is an iridoid glycoside identified as a key bioactive marker compound in the medicinal herb Hedyotis diffusa (also known as Scleromitrion diffusum or Baihuasheshecao).[1][2] Its quantification is crucial for the quality control and standardization of herbal extracts derived from this plant, particularly to distinguish it from common adulterants like Hedyotis corymbosa.[2] This compound, along with other iridoids from H. diffusa, has demonstrated anti-inflammatory and anti-proliferative activities.[3][4] The anti-inflammatory effects of related iridoids are associated with the suppression of the NF-κB and MAPK signaling pathways.[3]
These application notes provide a comprehensive protocol for the extraction and quantification of 6-O-p-Coumaroyl scandoside methyl ester in herbal materials using High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary
The concentration of this compound can vary significantly between different Hedyotis species. The following table summarizes the quantitative findings from a comparative analysis, highlighting its utility as a chemical marker for Scleromitrion diffusum.
| Herbal Species | (E)-6-O-p-Coumaroyl scandoside methyl ester (mg/g of dry material) |
| Scleromitrion diffusum | 1.13 |
| Hedyotis corymbosa | Not Detected |
| Hedyotis tenelliflora | Not Detected |
Data sourced from a study on chemical markers for the quality control of Scleromitrion diffusum.[2]
Experimental Protocols
This section details the recommended procedures for sample preparation and HPLC analysis for the accurate quantification of this compound.
Sample Preparation: Methanolic Extraction
This protocol outlines the extraction of this compound from dried herbal material.
Materials:
-
Dried and powdered herbal material (Hedyotis diffusa)
-
80% Methanol (B129727) (HPLC grade)
-
Reflux apparatus
-
Filter paper or 0.45 µm syringe filter
-
Rotary evaporator
-
Volumetric flasks
Procedure:
-
Weigh accurately 1.0 g of the powdered herbal material.
-
Transfer the powder to a round-bottom flask.
-
Add 50 mL of 80% methanol to the flask.
-
Perform extraction under reflux at 80°C for 3 hours. Repeat the extraction process two more times with fresh solvent to ensure complete extraction.[5]
-
Combine the extracts from the three cycles and filter.
-
Concentrate the filtrate to dryness using a rotary evaporator under reduced pressure.
-
Reconstitute the dried extract in a suitable volume (e.g., 10 mL) of methanol.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to analysis.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
This method is for the quantitative analysis of this compound in the prepared herbal extracts.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (4.6 mm × 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1‰ (v/v) Acetic Acid |
| Mobile Phase B | Acetonitrile with 0.1‰ (v/v) Acetic Acid |
| Gradient Elution | A well-defined gradient program should be used. For example: 0-15 min, 10-30% B; 15-30 min, 30-50% B; 30-40 min, 50-70% B. |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 238 nm |
| Injection Volume | 10 µL |
The HPLC conditions are based on a validated method for the simultaneous determination of multiple components in Hedyotis diffusa Willd.
Calibration Curve:
-
Prepare a stock solution of a certified reference standard of (E)-6-O-p-Coumaroyl scandoside methyl ester in methanol at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare a series of calibration standards with concentrations ranging from approximately 3 µg/mL to 140 µg/mL.
-
Inject each standard into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard. Determine the linearity and regression equation.
Quantification:
-
Inject the prepared sample extract into the HPLC system under the same conditions.
-
Identify the peak corresponding to this compound by comparing its retention time with that of the reference standard.
-
Calculate the concentration of the compound in the sample using the regression equation obtained from the calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from sample preparation to the final quantification of this compound.
Caption: Workflow for Quantification of this compound.
Associated Signaling Pathway
Iridoid glycosides from Hedyotis diffusa have been shown to exert anti-inflammatory effects by inhibiting key inflammatory signaling pathways. The diagram below provides a simplified overview of the NF-κB and MAPK signaling cascades, which are targeted by these compounds.
Caption: Anti-inflammatory mechanism of iridoids via NF-κB and MAPK pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. (E)-6-O-(p-coumaroyl)scandoside methyl ester | TargetMol [targetmol.com]
- 3. [Selective enrichment of iridoid glucosides in Hedyotis diffusa Willd. by tandem solid phase extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient strategies for preparative separation of iridoid glycosides and flavonoid glycosides from Hedyotis diffusa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: 6-O-p-Coumaroyl Scandoside Methyl Ester as a Chemical Marker for Quality Control
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-O-p-Coumaroyl scandoside (B1681521) methyl ester is an iridoid glycoside that has been identified as a key bioactive compound in certain medicinal plants, notably Scleromitrion diffusum (also known as Hedyotis diffusa). Its presence and concentration are critical indicators of the authenticity and quality of herbal preparations derived from this plant. Due to the frequent adulteration of S. diffusum with related species such as Hedyotis corymbosa, which lacks this specific compound, 6-O-p-Coumaroyl scandoside methyl ester serves as a definitive chemical marker for quality control.
These application notes provide detailed protocols for the identification and quantification of this compound in herbal materials, as well as an overview of its biological activities.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C26H30O13[1][2] |
| Molecular Weight | 550.51 g/mol [1][3] |
| CAS Number | 83946-90-1[1][3] |
| Appearance | White solid powder[3] |
| Purity | >98% (commercially available standard)[2] |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. Keep away from moisture and direct sunlight.[3] |
Biological Activity
This compound exhibits several important biological activities, making its quantification relevant not only for authenticity but also for predicting the potential therapeutic efficacy of the herbal product.
-
Anti-inflammatory Activity: This compound has demonstrated anti-inflammatory properties.[4][5] Studies on lipopolysaccharide (LPS)-induced RAW 264.7 cells have shown its potential to suppress inflammatory responses.[6]
-
Anti-proliferative and Anticancer Effects: Research has indicated that this compound shows moderate anti-proliferation effects on PC3 human androgen-independent prostate cancer cells.[3][6] This activity is a key factor in the traditional use of Hedyotis diffusa in cancer treatment.[3]
-
Antioxidant Properties: As a phenolic compound, it is suggested to possess antioxidant capabilities by scavenging free radicals and reducing oxidative stress, which may contribute to its role in mitigating oxidative stress-related diseases.[7]
Quality Control Protocols
The following protocols are designed for the quality control of Scleromitrion diffusum raw material and its preparations using this compound as a chemical marker.
Experimental Workflow for Quality Control
Caption: Workflow for the quality control of herbal materials.
Protocol 1: Thin-Layer Chromatography (TLC) for Identification
This protocol is for the qualitative identification of this compound to distinguish Scleromitrion diffusum from its common adulterants.
Materials:
-
TLC plates (Silica gel G)
-
Developing tank
-
UV lamp (254 nm and 366 nm)
-
Reference standard of this compound
-
Test sample extract (prepared as described below)
-
Mobile phase: Chloroform-Methanol-Water (7:3:0.5, v/v/v)
Procedure:
-
Sample Preparation:
-
Accurately weigh 1.0 g of powdered herbal material.
-
Add 25 mL of 70% ethanol.
-
Perform reflux extraction for 1 hour.[8]
-
Filter the extract and concentrate the filtrate to dryness.
-
Redissolve the residue in 1 mL of methanol. This is the test solution.
-
-
Reference Solution Preparation:
-
Dissolve 1 mg of this compound reference standard in 1 mL of methanol.
-
-
TLC Plate Spotting:
-
Apply 5 µL of the test solution and 2 µL of the reference solution as separate bands on the TLC plate.
-
-
Development:
-
Place the TLC plate in a developing tank pre-saturated with the mobile phase.
-
Allow the solvent front to travel approximately 8 cm up the plate.
-
Remove the plate and air dry.
-
-
Visualization and Analysis:
-
Examine the plate under a UV lamp at 254 nm and 366 nm.
-
The chromatogram of the test solution should show a spot corresponding in color and Rf value to the spot of the reference standard. The spot for this compound will appear as a dark quenching spot at 254 nm and may show fluorescence at 366 nm.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification
This protocol provides a method for the quantitative determination of this compound content.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity or equivalent with DAD detector |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic: Methanol/Water (35:65, v/v)[8] |
| Flow Rate | 1.0 mL/min[8] |
| Column Temperature | 40°C[8] |
| Detection Wavelength | 313 nm[8] |
| Injection Volume | 10 µL |
Procedure:
-
Sample Preparation:
-
Prepare the test solution as described in the TLC protocol.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of the this compound reference standard (e.g., 1 mg/mL in methanol).
-
Perform serial dilutions to obtain a series of standard solutions with concentrations ranging from 0.01 to 0.2 mg/mL.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration.
-
-
Analysis of Test Sample:
-
Inject the prepared test solution into the HPLC system.
-
Identify the peak for this compound by comparing the retention time with that of the reference standard.
-
Record the peak area of the analyte.
-
-
Calculation:
-
Determine the concentration of this compound in the test solution using the calibration curve.
-
Calculate the content of the marker compound in the original herbal material using the following formula: Content (mg/g) = (C x V x D) / W Where:
-
C = Concentration from the calibration curve (mg/mL)
-
V = Final volume of the test solution (mL)
-
D = Dilution factor (if any)
-
W = Weight of the herbal material (g)
-
-
Signaling Pathway Involvement
The anti-inflammatory effects of iridoid glycosides, including this compound, are often mediated through the modulation of key inflammatory signaling pathways.
Caption: Inhibition of inflammatory pathways by the compound.
Conclusion
The use of this compound as a chemical marker is a reliable and effective method for the quality control of Scleromitrion diffusum. The protocols outlined in these application notes provide a framework for researchers and industry professionals to ensure the authenticity and quality of this important medicinal herb, thereby contributing to the safety and efficacy of herbal medicinal products.
References
- 1. 6-O-E-Pcoumaroyl Scandoside Methyl Ester | C26H30O13 | CID 44584784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biocrick.com [biocrick.com]
- 3. (E)-6-O-(p-coumaroyl)scandoside methyl ester | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. (E)-6-O-(p-coumaroyl)scandoside methyl ester | 83946-90-1 [chemicalbook.com]
- 6. (E)-6-O-(p-coumaroyl)scandoside methyl ester | CAS:83946-90-1 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. (E)-6-o-(p-Coumaroyl)scandoside methyl ester | 83946-90-1 | IDA94690 [biosynth.com]
- 8. Proposal of a new chemical marker for the quality control of the herb Scleromitrion diffusum - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"6-O-p-Coumaroyl scandoside methyl ester" solubility in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility, handling, and biological activity of 6-O-p-Coumaroyl scandoside (B1681521) methyl ester.
Frequently Asked Questions (FAQs)
Q1: In which solvents is 6-O-p-Coumaroyl scandoside methyl ester soluble?
A1: this compound is soluble in a range of organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1]
Q2: How can I prepare a stock solution of this compound?
A2: To prepare a stock solution, we recommend using DMSO. For example, a 40 mg/mL stock solution can be prepared by dissolving the compound in DMSO. To enhance solubility, gentle warming to 37°C and sonication in an ultrasonic bath for a short period can be beneficial.[2] Always ensure the solution is clear before use.
Q3: What is the known biological activity of this compound?
A3: this compound, isolated from Hedyotis diffusa, is known to possess anti-inflammatory properties.[3][4] Its mechanism of action is believed to involve the modulation of key signaling pathways associated with inflammation.[5]
Q4: How should I store the solid compound and its solutions?
A4: The solid powder of this compound should be stored in a sealed container in a cool, dry place. Stock solutions, particularly in DMSO, can be stored at -20°C for several months.[6]
Solubility Data
While precise quantitative solubility data across a wide range of solvents is not extensively published, the following table summarizes the known solubility characteristics. For quantitative applications, it is recommended to perform solubility testing to determine the exact saturation point in your solvent of choice.
| Solvent | Solubility | Concentration (Example) | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | A 40 mg/mL stock solution has been reported. | Warming and sonication can improve dissolution. |
| Chloroform | Soluble | - | - |
| Dichloromethane | Soluble | - | - |
| Ethyl Acetate | Soluble | - | - |
| Acetone | Soluble | - | - |
| Methanol | Likely Soluble | - | General solvent for polar organic compounds. |
| Ethanol | Likely Soluble | - | General solvent for polar organic compounds. |
| Water | Sparingly Soluble / Insoluble | - | As a relatively non-polar organic molecule, high solubility in water is not expected. |
Experimental Protocols
Protocol for Determining Solubility
This protocol provides a general method for determining the solubility of this compound in a specific solvent.
Materials:
-
This compound powder
-
Solvent of interest (e.g., DMSO, Ethanol)
-
Vortex mixer
-
Ultrasonic bath
-
Analytical balance
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes
Procedure:
-
Accurately weigh a small amount of the compound (e.g., 1 mg) and place it into a microcentrifuge tube.
-
Add a small, precise volume of the solvent (e.g., 100 µL) to the tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be applied.
-
Visually inspect the solution. If it is clear with no visible particles, the compound is soluble at that concentration.
-
If the solid has not fully dissolved, add another known volume of solvent and repeat steps 3-5 until a clear solution is obtained.
-
Calculate the solubility based on the total amount of compound and the final volume of the solvent.
Protocol for Preparing a Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator at 37°C
-
Ultrasonic bath
Procedure:
-
Determine the desired concentration of your stock solution (e.g., 10 mM or 40 mg/mL).
-
Calculate the required mass of the compound based on its molecular weight (550.51 g/mol ).
-
Weigh the calculated amount of the compound and place it in a sterile tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution for 1-2 minutes.
-
To ensure complete dissolution, warm the tube to 37°C for 10-15 minutes and briefly sonicate in an ultrasonic bath.
-
Allow the solution to return to room temperature before use.
-
Store the stock solution at -20°C for long-term storage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound is not dissolving in the chosen solvent. | The concentration may be above the solubility limit. | Try a lower concentration. Use gentle warming (37°C) and sonication to aid dissolution.[2] |
| The solvent may not be appropriate. | Refer to the solubility table and consider using DMSO for the highest solubility. | |
| Precipitation occurs when adding the stock solution to an aqueous buffer. | The compound is less soluble in aqueous solutions. | Ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental medium is low (typically <0.5%) and does not affect the biological system. Prepare intermediate dilutions if necessary. |
| Inconsistent experimental results. | Degradation of the compound. | Store the solid compound and stock solutions properly. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock solution for each experiment. |
| Incomplete dissolution of the compound. | Ensure the stock solution is completely clear before use. If necessary, centrifuge the solution to pellet any undissolved material and use the supernatant. |
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow: Isolation from Hedyotis diffusa
The following diagram outlines a general workflow for the extraction and isolation of this compound from its natural source, Hedyotis diffusa.
Caption: Workflow for the isolation of this compound.
Signaling Pathway: Anti-Inflammatory Mechanism
This compound is suggested to exert its anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways. The diagram below illustrates this proposed mechanism.
Caption: Proposed anti-inflammatory mechanism of this compound.
References
- 1. (E)-6-O-(p-coumaroyl)scandoside methyl ester | CAS:83946-90-1 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. biocrick.com [biocrick.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (E)-6-O-(p-coumaroyl)scandoside methyl ester CAS#: 83946-90-1 [m.chemicalbook.com]
- 5. biosynth.com [biosynth.com]
- 6. biocrick.com [biocrick.com]
Stability of "6-O-p-Coumaroyl scandoside methyl ester" in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 6-O-p-Coumaroyl scandoside (B1681521) methyl ester in solution. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid 6-O-p-Coumaroyl scandoside methyl ester?
A1: For long-term storage, it is recommended to store the solid powder of this compound in a sealed container in a cool, dry place, protected from light.[1][2] Specific temperature recommendations include -20°C for up to three years.[1] For short-term storage, 2-8°C is also suggested.
Q2: What is the recommended storage condition for this compound in solution?
A2: When in solution, it is recommended to store aliquots at -80°C for up to one year to maintain stability.[1] Avoid repeated freeze-thaw cycles as this can lead to degradation.
Q3: How can I improve the solubility of this compound?
A3: To achieve higher solubility, it is recommended to warm the solution to 37°C and use an ultrasonic bath to aid in dissolution.[2]
Q4: What factors can affect the stability of this compound in solution?
A4: The stability of this compound, like other iridoid glycosides and coumaroyl esters, can be influenced by several factors including pH, temperature, and light exposure.[3][4] As an ester, it may be susceptible to hydrolysis under acidic or basic conditions.
Q5: Are there any known degradation products of this compound?
A5: While specific degradation products for this exact molecule are not extensively documented in readily available literature, hydrolysis of the ester bond would likely yield scandoside methyl ester and p-coumaric acid. Further degradation of the iridoid and coumaroyl moieties could occur under harsh conditions.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpectedly rapid degradation of the compound in solution. | Unsuitable storage conditions (e.g., wrong temperature, light exposure). | - Review storage conditions. For solutions, store at -80°C.[1]- Protect solutions from light.- Prepare fresh solutions before use whenever possible. |
| Inappropriate solvent or pH. | - Assess the pH of your solution. Iridoid glycosides can be sensitive to acidic or alkaline pH.[3][4]- Consider using a buffered solution if pH stability is a concern.- Perform a pilot stability study in your chosen solvent system. | |
| Variability in experimental results between batches. | Inconsistent sample preparation. | - Standardize the protocol for dissolving the compound, including solvent, temperature, and sonication time.[2]- Ensure complete dissolution before use. |
| Degradation during the experiment. | - Minimize the time the compound is kept at room temperature or elevated temperatures during the experiment.- Include stability controls in your experimental setup (i.e., incubate the compound under experimental conditions without cells or other reagents and measure its concentration at the beginning and end of the experiment). | |
| Changes in the physical appearance of the solution (e.g., color change). | Chemical degradation or contamination. | - A change in color may indicate degradation of the compound or a reaction with components in the solution.- Prepare a fresh solution and compare its appearance.- Analyze the solution using HPLC to check for the appearance of degradation peaks. |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., DMSO, Ethanol) to achieve the desired stock concentration.
-
Dissolution: To aid dissolution, gently warm the tube to 37°C and sonicate in an ultrasonic bath until the solid is completely dissolved.[2]
-
Storage: Aliquot the stock solution into smaller volumes in cryovials to avoid repeated freeze-thaw cycles and store at -80°C.[1]
Protocol 2: HPLC-Based Stability Assessment
-
Sample Preparation: Prepare solutions of this compound in the desired buffers (e.g., pH 3, 5, 7, 9) or solvents at a known concentration.
-
Incubation: Incubate the solutions under controlled conditions (e.g., specific temperature and light exposure).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Quenching (if necessary): Stop any further degradation by adding a quenching solution or by immediately freezing the sample at -80°C.
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC with UV detection. The mobile phase could consist of a gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Quantification: Monitor the peak area of the parent compound at each time point. The percentage of the compound remaining can be calculated relative to the initial time point (t=0).
-
Data Analysis: Plot the percentage of the remaining compound versus time to determine the stability profile under each condition.
Signaling Pathways and Experimental Workflows
This compound has been reported to have anti-inflammatory and anti-proliferative effects.[5] These activities are often associated with the modulation of key signaling pathways such as NF-κB and MAPK.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Simplified NF-κB signaling pathway and potential inhibition by the compound.
Caption: Overview of the MAPK signaling cascade and a potential point of inhibition.
References
- 1. (E)-6-O-(p-coumaroyl)scandoside methyl ester | TargetMol [targetmol.com]
- 2. biocrick.com [biocrick.com]
- 3. Iridoid blue-based pigments of Genipa americana L. (Rubiaceae) extract: Influence of pH and temperature on color stability and antioxidant capacity during in vitro simulated digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physical stability of the blue pigments formed from geniposide of gardenia fruits: effects of pH, temperature, and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Extraction of 6-O-p-Coumaroyl Scandoside Methyl Ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of 6-O-p-Coumaroyl scandoside (B1681521) methyl ester from plant sources, primarily Hedyotis diffusa (also known as Oldenlandia diffusa).
Frequently Asked Questions (FAQs)
Q1: What is 6-O-p-Coumaroyl scandoside methyl ester and what is its primary plant source?
A1: this compound is a bioactive iridoid glycoside, a type of phenolic ester. It is notably found in the medicinal herb Hedyotis diffusa Willd. (also known as Oldenlandia diffusa).[1][2] This compound is recognized for its anti-inflammatory properties.[1][3]
Q2: What are the critical parameters to consider for optimizing the extraction yield of this compound?
A2: The key factors influencing the extraction efficiency of iridoid glycosides like this compound include the choice of solvent and its concentration, the extraction temperature, the extraction time, and the solid-to-solvent ratio. The physical state of the plant material, such as particle size, also plays a crucial role.
Q3: Which solvent system is most effective for extracting this compound?
A3: Aqueous ethanol (B145695) or methanol (B129727) solutions are commonly used for the extraction of iridoid glycosides and phenolic compounds from plant materials.[4] The optimal concentration often lies between 50-80% ethanol in water, as this mixture effectively solvates the moderately polar glycoside while minimizing the co-extraction of highly polar or non-polar impurities.[5] For instance, studies on Hedyotis diffusa have utilized 95% ethanol for initial extraction.[4]
Q4: How does temperature affect the stability and yield of the target compound?
A4: Increasing the extraction temperature generally enhances the solubility of the target compound and the diffusion rate of the solvent, which can lead to higher yields. However, excessively high temperatures may cause thermal degradation of the ester and glycosidic bonds in the molecule. A temperature range of 40-60°C is often a safe and effective starting point for optimization.
Q5: What is the recommended purification strategy after initial extraction?
A5: A multi-step purification process is typically required. After the initial solvent extraction, the crude extract is often concentrated and then subjected to liquid-liquid partitioning, for example, between water and ethyl acetate (B1210297), to separate compounds based on polarity.[4] Further purification is achieved through column chromatography using stationary phases like silica (B1680970) gel, C18 reversed-phase resin, or macroporous resins.[4][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Inefficient Cell Lysis: Plant material not ground finely enough. 2. Suboptimal Solvent: Incorrect solvent or concentration used. 3. Insufficient Extraction Time/Temperature: Conditions are not adequate for complete extraction. 4. Degradation of Compound: Temperature is too high, or exposure to light/air is excessive. | 1. Reduce Particle Size: Grind the dried plant material to a fine powder (e.g., 40-60 mesh) to increase the surface area for solvent penetration. 2. Optimize Solvent: Perform small-scale trials with varying ethanol or methanol concentrations (e.g., 50%, 70%, 95%) to find the optimal polarity for your sample. 3. Adjust Parameters: Increase extraction time and/or temperature incrementally. Consider using assisted extraction methods like ultrasonication to improve efficiency at lower temperatures. 4. Control Conditions: Maintain a consistent temperature below 60°C. Protect the extract from light and use antioxidants if necessary. |
| Poor Separation During Liquid-Liquid Partitioning | 1. Emulsion Formation: High concentrations of lipids, proteins, or other surfactant-like compounds in the crude extract. 2. Similar Polarity of Phases: The chosen solvent systems (e.g., ethyl acetate and water) may not have a large enough polarity difference. | 1. Break the Emulsion: Add a saturated brine solution (salting out) to increase the ionic strength of the aqueous phase. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. Centrifugation can also help separate the layers. 2. Modify Solvent System: Try a different partitioning solvent. If the target compound is in the aqueous layer, try washing the organic layer with brine to recover any dissolved compound. |
| Co-elution of Impurities During Column Chromatography | 1. Poor Resolution: The chosen stationary and mobile phases are not selective enough. 2. Column Overloading: Too much crude extract was loaded onto the column. | 1. Optimize Chromatography Method: If using reversed-phase (C18), adjust the gradient of the mobile phase (e.g., methanol/water or acetonitrile/water). Test different stationary phases, such as silica gel or a phenyl column, which may offer different selectivity for iridoid glycosides.[6] 2. Reduce Sample Load: Decrease the amount of sample loaded onto the column. A general rule is to load 1-5% of the column's stationary phase weight. |
| Compound Degradation During Solvent Evaporation | 1. High Temperature: Using high heat during rotary evaporation can degrade the compound. 2. Presence of Acid/Base: Residual acid or base from extraction or pH adjustment can catalyze hydrolysis of the ester or glycosidic bond. | 1. Use Low Temperature: Evaporate the solvent under reduced pressure at a temperature below 40°C. 2. Neutralize Extract: Ensure the extract is at a neutral pH before concentration. Wash with a dilute bicarbonate solution if acids were used, and then with water. |
Data Presentation: Optimizing Extraction Parameters
The following tables provide representative data on how different extraction parameters can influence the yield of iridoid glycosides. This data is based on general principles and findings from studies on similar compounds.
Table 1: Effect of Ethanol Concentration on Extraction Yield
| Ethanol Concentration (%) | Relative Yield of Iridoid Glycosides (%) | Observations |
| 30 | 65 | High co-extraction of polar impurities (sugars, etc.). |
| 50 | 88 | Good balance of yield and selectivity. |
| 70 | 100 | Optimal concentration in many studies. |
| 95 | 82 | Reduced extraction of the glycoside; increased extraction of less polar compounds. |
| Conditions: Temperature 50°C, Extraction Time 2 hours, Solid-to-Solvent Ratio 1:15 (g/mL). |
Table 2: Effect of Extraction Temperature on Yield
| Temperature (°C) | Relative Yield of Iridoid Glycosides (%) | Observations |
| 25 (Room Temp) | 70 | Slow extraction rate. |
| 40 | 92 | Increased efficiency with minimal degradation risk. |
| 60 | 100 | Optimal temperature; balances yield and stability. |
| 80 | 85 | Potential for thermal degradation of the ester linkage. |
| Conditions: 70% Ethanol, Extraction Time 2 hours, Solid-to-Solvent Ratio 1:15 (g/mL). |
Table 3: Effect of Extraction Time on Yield
| Extraction Time (hours) | Relative Yield of Iridoid Glycosides (%) | Observations |
| 0.5 | 75 | Incomplete extraction. |
| 1 | 90 | Significant portion extracted. |
| 2 | 100 | Equilibrium approached; optimal duration. |
| 4 | 102 | Marginal increase; may not be cost-effective. |
| Conditions: 70% Ethanol, Temperature 60°C, Solid-to-Solvent Ratio 1:15 (g/mL). |
Experimental Protocols
Protocol 1: Optimized Extraction of Crude Extract
-
Preparation of Plant Material: Dry the whole plant of Hedyotis diffusa at 40-50°C until a constant weight is achieved. Grind the dried material into a fine powder (40-60 mesh).
-
Solvent Extraction:
-
Macerate 100 g of the dried powder in 1.5 L of 70% aqueous ethanol.
-
Use an ultrasonic bath to assist extraction at 60°C for 2 hours.
-
Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times with fresh solvent.
-
-
Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a bath temperature of 40°C to obtain the crude extract.
Protocol 2: Purification by Liquid-Liquid Partitioning and Column Chromatography
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract (e.g., 10 g) in 200 mL of deionized water.
-
Transfer the suspension to a separatory funnel and partition successively with an equal volume of ethyl acetate three times.
-
Combine the ethyl acetate fractions, as iridoid glycosides like the target compound are expected to partition into this moderately polar phase.[2]
-
-
Concentration: Dry the combined ethyl acetate fraction over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure to yield the ethyl acetate-soluble fraction.
-
Column Chromatography (Silica Gel):
-
Pre-treat the ethyl acetate fraction by dissolving it in a minimal amount of methanol and adsorbing it onto a small amount of silica gel. Allow the solvent to evaporate completely.
-
Load the dried, adsorbed sample onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).
-
Elute the column with a step gradient of increasing polarity, for example, using mixtures of hexane-ethyl acetate, followed by ethyl acetate-methanol.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
-
Further Purification (Reversed-Phase C18):
-
Combine the fractions rich in the target compound and concentrate.
-
Dissolve the enriched fraction in a minimal volume of the initial mobile phase (e.g., 10% methanol in water).
-
Load onto a C18 column and elute with a gradient of increasing methanol (or acetonitrile) in water. This step is effective for separating closely related iridoid glycosides.[6]
-
-
Final Isolation: Combine the pure fractions, evaporate the solvent, and dry under vacuum to obtain the purified this compound.
Visualizations
Caption: Workflow for extraction and purification of the target compound.
Caption: Anti-inflammatory mechanism via MAPK and NF-κB pathway inhibition.
References
- 1. Determination of Oleanolic and Ursolic Acids in Hedyotis diffusa Using Hyphenated Ultrasound-Assisted Supercritical Carbon Dioxide Extraction and Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the Potential Biomarkers for Discrimination between Hedyotis diffusa and Hedyotis corymbosa by UPLC-QTOF/M… [ouci.dntb.gov.ua]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of fourteen compounds of Hedyotis diffusa Willd extract in rats by UHPLC-MS/MS method: Application to pharmacokinetics and tissue distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization for ultrasonic-microwave synergetic extraction of total iridoid glycosides and screening of analgesic and anti-inflammatory active fractions from patrinia scabra Bunge (Valerianaceae) - PMC [pmc.ncbi.nlm.nih.gov]
"6-O-p-Coumaroyl scandoside methyl ester" storage and handling conditions
This guide provides essential information for the proper storage, handling, and use of 6-O-p-Coumaroyl scandoside (B1681521) methyl ester in a research setting.
Frequently Asked Questions (FAQs)
1. What are the recommended long-term storage conditions for 6-O-p-Coumaroyl scandoside methyl ester?
For long-term stability, the compound in its powder form should be stored at -20°C, where it can be kept for up to three years. If the compound is in a solvent, it should be stored at -80°C for up to one year[1]. It is also crucial to protect the compound from moisture and direct sunlight[1].
2. How should I store the compound for short-term use?
For short-term storage, a temperature of 2-8°C is recommended[2].
3. What is the proper way to handle this compound upon receipt?
The product may be shipped at room temperature, but it is important to store it under the recommended conditions as soon as it is received[3][4]. Always wear appropriate personal protective equipment (PPE), including a respirator, chemical safety goggles, rubber boots, and heavy rubber gloves when handling the compound[5].
4. What should I do in case of an accidental spill?
In the event of a spill, avoid raising dust. You should sweep up the spilled material, place it in a bag, and hold it for waste disposal[5]. After the material has been collected, ventilate the area and wash the spill site[5].
5. Are there any known hazards associated with this compound?
The chemical, physical, and toxicological properties of this product have not been thoroughly investigated[5]. It may be harmful if swallowed, inhaled, or absorbed through the skin[5]. Therefore, it is essential to exercise due care and use proper safety precautions.
6. How can I improve the solubility of the compound?
To achieve a higher solubility, it is recommended to warm the tube to 37°C (98.6°F) and shake it in an ultrasonic bath for a period of time[4][6].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Degradation | Improper storage conditions. | Ensure the compound is stored at the correct temperature (-20°C for powder, -80°C in solvent) and protected from light and moisture[1]. |
| Low Solubility | Compound has precipitated out of solution. | Warm the solution to 37°C and use an ultrasonic bath to aid in redissolving the compound[4][6]. |
| Inconsistent Experimental Results | Potential degradation of the compound or improper handling. | Always use fresh stock solutions. Ensure proper storage and handling procedures are followed. Verify the purity of the compound if degradation is suspected. |
Storage Conditions Summary
| Form | Storage Temperature | Duration | Additional Notes |
| Powder | -20°C | Up to 3 years[1] | Keep away from moisture and direct sunlight[1]. |
| 2-8°C | Short-term[2] | ||
| In Solvent | -80°C | Up to 1 year[1] | Stock solutions can be stored for several months below -20°C[4]. |
Experimental Workflow: Safe Handling and Reconstitution
Caption: Workflow for safe handling and reconstitution of this compound.
References
Common impurities in "6-O-p-Coumaroyl scandoside methyl ester" samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in "6-O-p-Coumaroyl scandoside (B1681521) methyl ester" samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in 6-O-p-Coumaroyl scandoside methyl ester samples?
A1: Impurities in this compound samples can be broadly categorized into three groups:
-
Related Iridoid Glycosides from the Plant Source: "this compound" is extracted from Oldenlandia diffusa. This plant contains a variety of other structurally similar iridoid glycosides that may be co-extracted during the purification process. Common examples include Scandoside, Geniposidic acid, and Asperuloside.
-
Compounds from Adulterant Species: The herb Oldenlandia diffusa is sometimes adulterated with other species, most notably Hedyotis corymbosa. Extracts may, therefore, contain compounds characteristic of the adulterating plant, which can interfere with experiments.
-
Degradation Products: "this compound" can degrade under certain conditions. The ester linkage is susceptible to hydrolysis, which would yield Scandoside methyl ester and p-Coumaric acid. Additionally, iridoid glycosides can undergo epimerization at certain stereocenters, leading to the formation of isomeric impurities.
Q2: I see an unexpected peak in my HPLC chromatogram. How can I identify it?
A2: An unexpected peak could be one of the many related iridoid glycosides or a degradation product. To identify it, you can use the following strategies:
-
Compare Retention Times: Analyze a reference standard of "this compound" and compare the retention time of your unknown peak to those of known related compounds if standards are available.
-
LC-MS Analysis: Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for identifying unknown compounds. By obtaining the mass-to-charge ratio (m/z) of the unknown peak, you can infer its molecular weight and compare it to the molecular weights of potential impurities (see Table 1).
-
NMR Spectroscopy: If the impurity can be isolated in sufficient quantity, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information for definitive identification.
Q3: My sample purity is lower than expected. What are the possible reasons and how can I improve it?
A3: Low sample purity can be due to inefficient purification or sample degradation.
-
Inefficient Purification: The initial extraction and purification process may not have been sufficient to remove all related compounds. Consider using a more advanced purification technique, such as preparative HPLC, to improve purity.
-
Sample Degradation: "this compound" can degrade if not handled or stored properly. The compound is sensitive to pH changes and high temperatures, which can lead to hydrolysis of the coumaroyl group. Ensure that the sample is stored in a cool, dry, and dark place, and use neutral pH buffers during your experiments whenever possible.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with "this compound".
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC/LC-MS | Co-eluting impurities from the plant source or adulterants. | 1. Optimize the HPLC gradient to improve separation. 2. Use a different column chemistry (e.g., C18, Phenyl-Hexyl). 3. Perform LC-MS analysis to identify the molecular weight of the impurity and compare it with known related compounds (see Table 1). |
| Appearance of new peaks over time | Sample degradation (hydrolysis or epimerization). | 1. Check the storage conditions of your sample. Store at -20°C or below in a tightly sealed container. 2. Avoid prolonged exposure to acidic or basic conditions. 3. Prepare fresh solutions for your experiments. |
| Inconsistent biological activity | Presence of impurities with their own biological activity or degradation of the active compound. | 1. Re-purify the sample using preparative HPLC. 2. Confirm the identity and purity of the sample using LC-MS and NMR. 3. Always use a freshly prepared and characterized sample for biological assays. |
| Poor peak shape in HPLC | Column overload, inappropriate mobile phase, or interaction with residual impurities. | 1. Reduce the injection volume or sample concentration. 2. Adjust the mobile phase composition (e.g., pH, organic solvent ratio). 3. Ensure the column is properly equilibrated before injection. |
Quantitative Data on Potential Impurities
The following table summarizes the molecular weights of "this compound" and its common impurities, which can be useful for identification by mass spectrometry.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Potential Source |
| This compound | C₂₆H₃₀O₁₃ | 550.51 | Main Compound |
| Scandoside methyl ester | C₁₇H₂₄O₁₁ | 404.37 | Degradation Product (Hydrolysis) |
| p-Coumaric acid | C₉H₈O₃ | 164.16 | Degradation Product (Hydrolysis) |
| Scandoside | C₁₆H₂₂O₁₁ | 390.34 | Related Compound (O. diffusa) |
| Geniposidic acid | C₁₆H₂₂O₁₀ | 374.34 | Related Compound (O. diffusa) |
| Asperuloside | C₁₈H₂₂O₁₁ | 414.36 | Related Compound (O. diffusa) |
| Asperulosidic acid | C₁₆H₂₀O₁₁ | 388.33 | Related Compound (O. diffusa) |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound and its Impurities
This protocol provides a general method for the analytical separation of "this compound" from potential impurities.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-30 min: 10-40% B
-
30-35 min: 40-90% B
-
35-40 min: 90% B
-
40-41 min: 90-10% B
-
41-45 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 315 nm (for the p-coumaroyl group) and 235 nm (for the iridoid core).
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
Visualizations
Caption: Experimental workflow for the analysis and troubleshooting of impurities in "this compound" samples.
Caption: Logical relationship diagram illustrating the origin of common impurities in "this compound" samples.
Technical Support Center: Troubleshooting HPLC Peak Tailing of 6-O-p-Coumaroyl scandoside methyl ester
This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of 6-O-p-Coumaroyl scandoside (B1681521) methyl ester . This document provides a structured troubleshooting guide and frequently asked questions (FAQs) to diagnose and resolve this common chromatographic issue.
Frequently Asked Questions (FAQs)
Q1: What is 6-O-p-Coumaroyl scandoside methyl ester?
This compound is a natural iridoid glycoside that has been isolated from plants such as Hedyotis diffusa.[1] It is a phenolic ester and a phytochemical known for its potential antioxidant and anti-inflammatory properties.[2][3]
Q2: What is HPLC peak tailing and why is it a problem?
In an ideal HPLC separation, chromatographic peaks should be symmetrical (Gaussian). Peak tailing is a distortion where the latter half of the peak is broader than the front half. This is problematic because it can lead to:
-
Reduced resolution between adjacent peaks.
-
Decreased sensitivity and less accurate peak integration.
-
Inaccurate quantification and unreliable results.
A tailing factor (Tf) or asymmetry factor (As) is used to measure the extent of tailing, with an ideal value being 1.0. Values greater than 2.0 are generally considered unacceptable for precise analytical methods.
Q3: What are the most common causes of peak tailing for this compound?
The most common causes of peak tailing for a phenolic compound like this compound in reversed-phase HPLC include:
-
Secondary Silanol (B1196071) Interactions: The phenolic hydroxyl group and polar glycosidic moiety of the molecule can interact with active, unreacted silanol groups on the surface of silica-based HPLC columns. These secondary interactions cause some molecules to be retained longer, resulting in a tailed peak.[4][5]
-
Mobile Phase pH: The compound has a predicted pKa of 8.58, likely due to the phenolic hydroxyl group on the p-coumaroyl moiety.[6] If the mobile phase pH is too close to this pKa, the compound can exist in both ionized (phenolate) and non-ionized forms, leading to inconsistent retention and peak distortion.[7][8]
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, causing peak shape issues.[7]
-
Extra-Column Volume: Excessive tubing length or dead volume in the HPLC system can cause the separated peak to broaden before it reaches the detector.
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, creating active sites that cause tailing.
Troubleshooting Guide
If you are observing peak tailing for this compound, follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for HPLC peak tailing.
Step 1: Evaluate the Scope of the Problem
-
Observation: Are all peaks in the chromatogram tailing, or only the peak for this compound?
-
Interpretation:
-
All peaks tailing: This suggests a physical or system-wide issue. Check for extra-column volume (use shorter, narrower tubing), a partially blocked column inlet frit, or a void in the column packing.
-
Only the target peak tails: This points to a specific chemical interaction between your analyte and the stationary phase or mobile phase.
-
Step 2: Optimize the Mobile Phase pH
The predicted pKa of the phenolic hydroxyl group is approximately 8.58.[6] To ensure the compound is in a single, non-ionized state, the mobile phase pH should be at least 2 units below the pKa.
-
Action: Ensure your mobile phase is acidic. A pH between 2.5 and 3.5 is generally effective for phenolic compounds.
-
Recommendation: Add a small amount of an acidifier to the aqueous portion of your mobile phase.
| Mobile Phase Modifier | Typical Concentration | Recommended pH Range |
| Formic Acid | 0.1% (v/v) | 2.8 - 4.8 |
| Acetic Acid | 0.1% - 1% (v/v) | 3.8 - 5.8 |
| Phosphoric Acid | 0.1% (v/v) | 2.0 - 3.0 |
Table 1: Common mobile phase modifiers and their effective pH ranges.
Step 3: Assess Your HPLC Column
Secondary interactions with silica (B1680970) are a primary cause of peak tailing for polar and phenolic compounds.
-
Action: Use a modern, high-purity, end-capped C18 column. End-capping deactivates most of the residual silanol groups, significantly reducing tailing.
-
Recommendation: If you are using an older column or still see tailing with an end-capped column, consider a column with a different stationary phase, such as a polar-embedded phase, which can further shield silanol groups.
Step 4: Review Sample Preparation and Injection
-
Sample Concentration: Overloading the column can cause peak distortion.
-
Action: Try diluting your sample by a factor of 5 or 10 and re-injecting. If the peak shape improves, you were likely experiencing mass overload.
-
-
Sample Solvent: The solvent used to dissolve your sample can have a significant impact.
-
Action: Ideally, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary, inject the smallest possible volume to minimize peak distortion.
-
Experimental Protocol: Method Optimization to Reduce Peak Tailing
This protocol provides a starting point for the analysis of this compound, based on methods for similar iridoid glycosides.
| Parameter | Recommended Condition | Rationale |
| HPLC System | Standard LC system with UV/PDA detector | Widely available instrumentation. |
| Column | End-capped C18, 250 x 4.6 mm, 5 µm | Good retention for moderately polar compounds. End-capping minimizes silanol interactions. |
| Mobile Phase A | Water with 0.1% Formic Acid | Lowers pH to ~2.8, suppressing ionization of the phenolic group and silanols. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC. |
| Gradient | 10-50% B over 20 minutes | A starting point to ensure elution of the compound with good separation. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides better reproducibility than ambient temperature. |
| Detection | 310-325 nm | The p-coumaroyl group has a strong UV absorbance in this range. |
| Injection Vol. | 10 µL | A typical volume to avoid overload. |
| Sample Prep. | Dissolve in Mobile Phase A/B (50:50). Filter through 0.45 µm syringe filter. | Ensures sample is free of particulates and compatible with the mobile phase. |
Table 2: Recommended starting HPLC parameters for this compound.
Signaling Pathway and Logical Relationships
The primary chemical relationship influencing peak tailing for this molecule is the equilibrium between its neutral and ionized forms, which is governed by the mobile phase pH and the compound's pKa. Additionally, secondary interactions with the stationary phase are a key factor.
Caption: Key chemical interactions causing peak tailing.
References
- 1. (E)-6-O-(p-coumaroyl)scandoside methyl ester | TargetMol [targetmol.com]
- 2. Human Metabolome Database: Showing metabocard for Peonidin 3-(6''-p-coumaroyl-glucoside) (HMDB0301664) [hmdb.ca]
- 3. (E)-6-o-(p-Coumaroyl)scandoside methyl ester | 83946-90-1 | IDA94690 [biosynth.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. (E)-6-O-(p-coumaroyl)scandoside methyl ester CAS#: 83946-90-1 [m.chemicalbook.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
Preventing degradation of "6-O-p-Coumaroyl scandoside methyl ester" during analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of "6-O-p-Coumaroyl scandoside (B1681521) methyl ester" during analysis.
I. Frequently Asked Questions (FAQs)
Q1: What is 6-O-p-Coumaroyl scandoside methyl ester and why is its stability a concern?
A1: this compound is a bioactive iridoid glycoside found in plants such as Hedyotis diffusa (also known as Oldenlandia diffusa). As a phenolic ester, it possesses antioxidant and anti-inflammatory properties. Its stability is a concern because the ester and glycosidic bonds in its structure are susceptible to hydrolysis under various conditions, which can lead to inaccurate quantification and misinterpretation of experimental results.
Q2: What are the primary factors that can cause the degradation of this compound?
A2: The primary factors that can lead to the degradation of this compound include:
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Temperature: Elevated temperatures during sample extraction, processing, and storage can accelerate degradation.
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pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the ester and glycosidic linkages.
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Enzymatic Activity: Endogenous enzymes (e.g., β-glucosidases) present in the plant matrix can hydrolyze the glycosidic bond if not properly inactivated during sample preparation.
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Light: Prolonged exposure to direct sunlight or UV radiation can potentially lead to photodegradation of the p-coumaroyl moiety.
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Oxidation: The phenolic group is susceptible to oxidation, which can be accelerated by the presence of oxygen and metal ions.
Q3: How should I store the pure compound and my prepared samples?
A3: Proper storage is critical to maintain the integrity of your analyte.
| Sample Type | Storage Condition | Duration | Notes |
| Pure Compound (Powder) | -20°C, protected from light and moisture | Up to 3 years[1] | Use a desiccator to minimize moisture exposure. |
| Stock Solutions (in solvent) | -80°C, in airtight, light-protecting vials | Up to 1 year[1] | Use high-purity solvents and degas before use. |
| Prepared Samples (Extracts) | -20°C to -80°C, in amber vials | As short as possible | Analyze as quickly as possible after preparation. |
II. Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
Issue 1: Low or no peak corresponding to the target analyte in the chromatogram.
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Question: I've extracted my sample, but I'm seeing a very small peak, or no peak at all, for this compound. What could be the cause?
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Answer: This issue often points to degradation during sample preparation or improper storage. Consider the following possibilities:
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Inadequate Enzyme Inactivation: Endogenous β-glucosidases in your plant material may have cleaved the glycosidic bond.
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Solution: Ensure that your extraction protocol includes a step to inactivate enzymes. This can be achieved by flash-freezing the fresh plant material in liquid nitrogen immediately after harvesting, followed by lyophilization, or by using a heated solvent extraction method where the solvent temperature is rapidly brought to a level that denatures enzymes (e.g., >60°C).
-
-
Thermal Degradation: High temperatures during extraction or solvent evaporation can degrade the compound.
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Solution: Use heat-reflux extraction with controlled temperatures and shorter durations. When evaporating the solvent, use a rotary evaporator at a low temperature (<40°C).
-
-
pH-Induced Hydrolysis: The pH of your extraction solvent or sample matrix may be too acidic or alkaline.
-
Solution: Maintain a neutral or slightly acidic pH (around 6-7) during extraction and sample preparation. Avoid strong acids or bases.
-
-
Improper Storage: If samples were not stored correctly, the compound may have degraded over time.
-
Solution: Always store extracts at or below -20°C in airtight, amber vials and analyze them as soon as possible.
-
-
Issue 2: Appearance of unexpected peaks in the chromatogram.
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Question: My chromatogram shows several unexpected peaks that are not present in my standard. Could these be degradation products?
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Answer: Yes, the appearance of new peaks, especially those eluting earlier than the parent compound, can indicate degradation.
-
Potential Degradation Products:
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Scandoside methyl ester: Results from the hydrolysis of the p-coumaroyl ester bond.
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p-Coumaric acid: Also a product of ester hydrolysis.
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Aglycone: Formed by the cleavage of the glycosidic bond.
-
-
Troubleshooting Steps:
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Review Sample Preparation: Re-evaluate your extraction and handling procedures for potential causes of degradation as outlined in Issue 1.
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Stress Testing: To confirm if the unknown peaks are degradation products, you can perform a forced degradation study. Intentionally expose a standard solution of this compound to heat, acid, and base to see if the retention times of the resulting peaks match the unknown peaks in your sample chromatogram.
-
-
Issue 3: Poor peak shape (e.g., tailing or fronting) in HPLC analysis.
-
Question: The peak for my compound is showing significant tailing. How can I improve the peak shape?
-
Answer: Poor peak shape can be caused by several factors related to the analyte, mobile phase, or column.
| Cause | Solution |
| Secondary Interactions | The phenolic hydroxyl group can interact with active sites on the silica-based C18 column, causing tailing. Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of silanols. |
| Column Overload | Injecting too concentrated a sample can lead to peak fronting. Dilute your sample and re-inject. |
| Contaminated Column or Guard Column | Strongly retained impurities can affect peak shape. Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol). If the problem persists, replace the guard column or the analytical column. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of the analyte. Ensure the mobile phase pH is stable and appropriate for the compound. A slightly acidic pH is generally recommended. |
III. Experimental Protocols
Standard Analytical Protocol for HPLC-DAD Analysis
This protocol provides a general framework for the analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile or Methanol
-
-
Gradient Elution:
| Time (min) | % Solvent A | % Solvent B |
| 0 | 90 | 10 |
| 20 | 60 | 40 |
| 30 | 40 | 60 |
| 35 | 10 | 90 |
| 40 | 10 | 90 |
| 41 | 90 | 10 |
| 50 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm and 310 nm (for the p-coumaroyl group)
-
Injection Volume: 10 µL
-
Sample Preparation:
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Weigh 1.0 g of lyophilized and powdered plant material.
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Add 20 mL of 70% methanol.
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Extract using ultrasonication for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
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Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
IV. Visualizations
Caption: Workflow for sample preparation and analysis.
Caption: Potential degradation pathways of the analyte.
References
Technical Support Center: 6-O-p-Coumaroyl Scandoside Methyl Ester Formulation for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using 6-O-p-Coumaroyl scandoside (B1681521) methyl ester in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
1. What is 6-O-p-Coumaroyl scandoside methyl ester?
This compound is a natural iridoid glycoside that has been isolated from plants such as Oldenlandia diffusa. It is recognized for its anti-inflammatory and anti-proliferative properties. Its mechanism of action is thought to involve the modulation of key signaling pathways, including NF-κB and MAPK.
2. How should I prepare a stock solution of this compound?
We recommend preparing a high-concentration stock solution in a dry, high-quality organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for this type of compound.
Recommended Stock Solution Protocol:
-
Equilibrate the vial of powdered this compound to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of powder using an analytical balance in a sterile environment.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). We recommend starting with a small volume of solvent and incrementally adding more until the powder is fully dissolved to determine the maximum solubility.
-
Gently warm the solution to 37°C and vortex or sonicate briefly to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
3. What is the recommended storage condition for the stock solution?
Store the DMSO stock solution at -20°C or -80°C in tightly sealed, light-protected vials. Under these conditions, the stock solution should be stable for several months. Before each use, thaw the aliquot at room temperature and gently vortex to ensure homogeneity.
4. How do I prepare working solutions for my cell culture experiments?
Prepare working solutions by diluting the high-concentration stock solution in your cell culture medium. To avoid precipitation, it is crucial to follow these steps:
-
Pre-warm your complete cell culture medium to 37°C.
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Add the required volume of the DMSO stock solution to the pre-warmed medium while gently vortexing. The final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.
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Perform serial dilutions in pre-warmed medium to achieve the desired final concentrations for your experiment.
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Visually inspect the final working solutions for any signs of precipitation before adding them to your cells.
5. What is the stability of this compound in cell culture medium?
The stability of this compound in cell culture medium at 37°C has not been extensively reported. As a phenolic compound with ester linkages, it may be susceptible to degradation through oxidation and hydrolysis over time. Therefore, it is recommended to prepare fresh working solutions for each experiment and to consider the potential for degradation when designing long-term incubation studies.
Troubleshooting Guides
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution in cell culture medium | Solvent Shock: Rapid change in polarity when adding a concentrated DMSO stock to an aqueous medium. | Pre-warm the cell culture medium to 37°C. Add the DMSO stock solution dropwise while gently vortexing the medium to ensure rapid and uniform dispersion. |
| High Final Concentration: The target concentration exceeds the solubility limit of the compound in the culture medium. | Perform a dose-response experiment starting with a lower concentration range. Determine the highest soluble concentration empirically. | |
| Temperature Shift: Changes in temperature between preparing the solution and incubation can affect solubility. | Always use pre-warmed media for dilutions and ensure a stable temperature during handling. | |
| Low or no biological activity observed | Compound Degradation: The compound may have degraded due to improper storage or instability in the culture medium. | Ensure proper storage of the stock solution. Prepare fresh working solutions immediately before each experiment. For long-term experiments, consider replenishing the medium with a fresh compound at regular intervals. |
| Incorrect Concentration: The actual concentration of the compound may be lower than intended due to precipitation or adsorption to plasticware. | Visually inspect for precipitation. Consider using low-adhesion plasticware. | |
| Unexpected cytotoxicity in control (vehicle-treated) cells | High DMSO Concentration: The final concentration of DMSO in the culture medium is too high. | Ensure the final DMSO concentration is at a level non-toxic to your specific cell line (typically ≤ 0.5%). Run a vehicle control with the same DMSO concentration to confirm its safety. |
| Contamination in the cell culture after adding the compound | Contaminated Stock Solution: The stock solution was not properly sterilized. | Always filter-sterilize the stock solution through a 0.22 µm syringe filter after preparation. |
| Contaminated Cell Culture Equipment or Reagents: General issue with sterile technique. | Review and reinforce aseptic techniques in your laboratory. |
Quantitative Data
To date, there is limited publicly available quantitative data, such as IC50 values, for this compound on various cell lines. Researchers are encouraged to determine these values empirically for their specific cell models. The table below provides a template for summarizing such data.
| Cell Line | Assay Type | Incubation Time (hours) | IC50 Value (µM) | Reference |
| PC-3 (Prostate Cancer) | MTT Assay | 72 | User-determined | N/A |
| LNCaP (Prostate Cancer) | Proliferation Assay | 72 | User-determined | N/A |
| RAW 264.7 (Macrophage) | NO Inhibition Assay | 24 | User-determined | N/A |
Experimental Protocols
Protocol 1: Anti-Proliferation Assay using MTT
This protocol is designed to assess the effect of this compound on the proliferation of PC-3 prostate cancer cells.
Materials:
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PC-3 cells
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RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
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This compound stock solution (in DMSO)
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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DMSO
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Phosphate Buffered Saline (PBS)
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Multichannel pipette
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Plate reader
Methodology:
-
Cell Seeding: Seed PC-3 cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting concentration range is 1 µM to 100 µM.
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Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
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MTT Assay: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
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Gently shake the plate for 10 minutes to ensure complete dissolution.
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Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using appropriate software.
Protocol 2: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This protocol outlines a general procedure to investigate the effect of the compound on key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
PC-3 cells
-
6-well cell culture plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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Transfer buffer and PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-p38, anti-phospho-p38, anti-ERK, anti-phospho-ERK, anti-JNK, anti-phospho-JNK, and a loading control like anti-β-actin or anti-GAPDH)
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HRP-conjugated secondary antibodies
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Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Cell Treatment and Lysis: Seed PC-3 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
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Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blot: Normalize the protein samples to the same concentration and denature by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
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Transfer the separated proteins to a PVDF membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
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Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
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Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.
Visualizations
Caption: Experimental workflow for cell-based assays.
Caption: Potential signaling pathways affected.
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Activities of 6-O-p-Coumaroyl scandoside methyl ester and Asperuloside
In the landscape of natural product research for novel anti-inflammatory agents, iridoid glycosides have emerged as a promising class of compounds. This guide provides a detailed, objective comparison of the anti-inflammatory properties of two such iridoids: 6-O-p-Coumaroyl scandoside (B1681521) methyl ester and asperuloside (B190621). The following sections present experimental data, detailed methodologies, and visual representations of their mechanisms of action to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.
Quantitative Comparison of Anti-inflammatory Effects
A key study directly compared the anti-inflammatory activities of five iridoids isolated from Hedyotis diffusa, including 6-O-p-Coumaroyl scandoside methyl ester (referred to as CSME in the study) and asperuloside (ASP). The experiments were conducted using lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, a standard in vitro model for studying inflammation. The results, summarized in the table below, highlight the differential efficacy of these two compounds in inhibiting key inflammatory mediators.
| Inflammatory Mediator | This compound (CSME) | Asperuloside (ASP) | Assay Concentration |
| Nitric Oxide (NO) Production | No significant inhibition | Significant inhibition | 20, 40, 80 μM |
| Prostaglandin E₂ (PGE₂) Production | No significant inhibition | Significant inhibition | 20, 40, 80 μM |
| Tumor Necrosis Factor-α (TNF-α) Production | No significant inhibition | Significant inhibition | 20, 40, 80 μM |
| Interleukin-6 (IL-6) Production | No significant inhibition | Significant inhibition | 20, 40, 80 μM |
| Cell Viability | No significant cytotoxicity | No significant cytotoxicity | 20, 40, 80 μM |
Data Interpretation: The experimental data clearly indicates that under the tested conditions, asperuloside exhibits significant anti-inflammatory activity by inhibiting the production of NO, PGE₂, TNF-α, and IL-6 in LPS-stimulated RAW 264.7 cells. In contrast, this compound did not show significant inhibitory effects on these inflammatory mediators at the same concentrations. Neither compound exhibited significant cytotoxicity, suggesting their effects are not due to cell death.
Experimental Protocols
The following methodologies were employed in the comparative study to evaluate the anti-inflammatory activities of this compound and asperuloside.
Cell Culture and Treatment
RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells were pre-treated with various concentrations (20, 40, and 80 μM) of either this compound or asperuloside for 1 hour before being stimulated with 1 μg/mL of lipopolysaccharide (LPS) for 24 hours.
Nitric Oxide (NO) Production Assay
The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatants was measured using the Griess reagent. Briefly, 100 μL of cell culture supernatant was mixed with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance at 540 nm was measured using a microplate reader, and the nitrite concentration was determined from a sodium nitrite standard curve.
Prostaglandin E₂ (PGE₂), TNF-α, and IL-6 Assays
The levels of PGE₂, TNF-α, and IL-6 in the cell culture supernatants were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Cell Viability Assay
Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. After treatment, cells were incubated with MTT solution (0.5 mg/mL) for 4 hours. The resulting formazan (B1609692) crystals were dissolved in dimethyl sulfoxide (B87167) (DMSO), and the absorbance was measured at 570 nm.
Western Blot Analysis
To investigate the underlying molecular mechanisms, the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways were analyzed by Western blotting. After treatment, total protein was extracted from the cells, separated by SDS-PAGE, and transferred to polyvinylidene fluoride (B91410) (PVDF) membranes. The membranes were then incubated with specific primary antibodies against IκB-α, phospho-IκB-α, p38, phospho-p38, ERK, phospho-ERK, JNK, and phospho-JNK, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the signaling pathways involved in the anti-inflammatory response.
Mechanism of Action
The anti-inflammatory effects of asperuloside are attributed to its ability to suppress the nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1][2] In LPS-stimulated macrophages, asperuloside treatment was found to inhibit the phosphorylation of IκB-α, which is a critical step in the activation of NF-κB.[1] By preventing the degradation of IκB-α, asperuloside blocks the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes such as iNOS, COX-2, TNF-α, and IL-6.[1]
Furthermore, asperuloside was shown to suppress the phosphorylation of key kinases in the MAPK pathway, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[1][2] The MAPK pathway plays a crucial role in regulating the production of inflammatory mediators, and its inhibition by asperuloside contributes to the overall anti-inflammatory effect.
In contrast, the study did not observe significant inhibition of these signaling pathways by this compound under the same experimental conditions, which is consistent with its lack of effect on the downstream inflammatory mediators.
Conclusion
Based on the available comparative data, asperuloside demonstrates potent anti-inflammatory properties in vitro, effectively reducing the production of key inflammatory mediators by inhibiting the NF-κB and MAPK signaling pathways. This compound, at the concentrations tested, did not exhibit significant anti-inflammatory activity in the same experimental model. This guide provides a foundation for researchers to understand the differential anti-inflammatory potential of these two iridoid glycosides. Further studies, including in vivo models, are warranted to fully elucidate their therapeutic potential.
References
- 1. Asperuloside and Asperulosidic Acid Exert an Anti-Inflammatory Effect via Suppression of the NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asperuloside and Asperulosidic Acid Exert an Anti-Inflammatory Effect via Suppression of the NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivities of 6-O-p-Coumaroyl Scandoside Methyl Ester and p-Coumaric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reported biological activities of 6-O-p-Coumaroyl scandoside (B1681521) methyl ester and its related phenolic acid, p-coumaric acid. While both compounds are of interest for their potential therapeutic effects, the available scientific literature presents a stark contrast in the depth of understanding and documented bioactivity. p-Coumaric acid is a well-studied compound with a broad spectrum of demonstrated anti-inflammatory, antioxidant, and anticancer properties. In contrast, 6-O-p-Coumaroyl scandoside methyl ester is primarily understood as a prodrug of p-coumaric acid, with limited direct evidence of its own potent bioactivity.
Overview of Bioactivity
p-Coumaric acid, a hydroxycinnamic acid, is widely found in various plants, fruits, and vegetables.[1][2] Its diverse pharmacological effects are well-documented and include antioxidant, anti-inflammatory, anticancer, and antimicrobial activities.[1][2]
This compound is an iridoid glycoside that has been isolated from plants such as Oldenlandia diffusa.[3] Pharmacokinetic studies have revealed that it serves as a prodrug, which is metabolized in vivo to release p-coumaric acid.[4] While it has been investigated for its own biological effects, the available data on its direct bioactivity is sparse compared to its metabolite.
Quantitative Comparison of Bioactivity
The following table summarizes the available quantitative data for the bioactivity of p-coumaric acid. Due to a lack of available data, a similar quantitative summary for this compound cannot be provided at this time.
Table 1: Quantitative Bioactivity Data for p-Coumaric Acid
| Bioactivity | Assay/Model | Cell Line/Target | Result (IC50/Concentration) | Reference(s) |
| Anticancer | Antiproliferative (MTT Assay) | HCT-15 (Colon Cancer) | 1400 µmol/L | |
| Antiproliferative (MTT Assay) | HT-29 (Colon Cancer) | 1600 µmol/L | ||
| Antioxidant | Lipid Peroxidation Inhibition | Linoleic acid emulsion | 71.2% inhibition at 45 µg/mL | |
| Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW264.7 macrophages | Significant inhibition at 10-100 µg/ml | |
| COX-2 Expression Inhibition | LPS-stimulated RAW264.7 macrophages | Significant inhibition at 10-100 µg/ml | ||
| TNF-α Production Inhibition | LPS-stimulated RAW264.7 macrophages | Significant inhibition at 10-100 µg/ml | ||
| IL-6 Production Inhibition | LPS-stimulated RAW264.7 macrophages | Significant inhibition at 10-100 µg/ml |
Note on this compound:
-
Anti-inflammatory Activity: A study on iridoids from Hedyotis diffusa in LPS-induced RAW 264.7 cells did not find this compound to be a significant inhibitor of inflammatory mediators.
-
Anticancer Activity: It has been reported to exhibit a "moderate anti-proliferation effect" on PC3 human androgen-independent prostate cancer cells, though no specific IC50 value is publicly available.
-
Antioxidant Activity: A study on the LDL-oxidation inhibitory effects of iridoid glycosides from Oldenlandia diffusa did not report significant activity for this compound.
Signaling Pathways and Mechanisms of Action
p-Coumaric acid exerts its bioactivities through the modulation of several key signaling pathways.
Caption: Key signaling pathways modulated by p-Coumaric Acid.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for the evaluation of p-coumaric acid are provided below.
Anti-inflammatory Activity Assessment in RAW264.7 Macrophages
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Cells are pre-treated with various concentrations of p-coumaric acid (e.g., 10-100 µg/ml) for a specified time (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/ml) and incubating for a further 24 hours.
-
Nitric Oxide (NO) Quantification: The concentration of nitrite (B80452) in the culture medium is measured as an indicator of NO production using the Griess reagent.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Western Blot Analysis: To determine the effect on protein expression, cell lysates are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies against iNOS, COX-2, and phosphorylated forms of NF-κB and MAPKs, followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: Workflow for assessing anti-inflammatory activity.
Antiproliferative Activity Assessment (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., HCT-15, HT-29) are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the test compound (p-coumaric acid) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a further 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals formed by viable cells are solubilized by adding a solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Caption: Workflow for the MTT antiproliferative assay.
Conclusion
The existing body of research strongly supports p-coumaric acid as a bioactive compound with significant potential for therapeutic applications, particularly in the realms of anti-inflammatory, antioxidant, and anticancer therapies. Its mechanisms of action are relatively well-characterized, involving the modulation of key cellular signaling pathways.
In contrast, this compound appears to primarily function as a prodrug, delivering p-coumaric acid in vivo. While it may possess some inherent, albeit modest, bioactivities, the current scientific literature lacks the comprehensive quantitative data and detailed mechanistic studies necessary to establish its efficacy as a standalone therapeutic agent. Future research should focus on elucidating any unique, direct biological effects of this compound and providing the quantitative data needed for a more direct comparison with its well-studied metabolite. For drug development professionals, targeting the delivery of p-coumaric acid through prodrugs like this compound could be a viable strategy, but a thorough understanding of the prodrug's own pharmacological profile is warranted.
References
- 1. Frontiers | Total flavonoids of Oldenlandia diffusa (Willd.) Roxb. suppresses the growth of hepatocellular carcinoma through endoplasmic reticulum stress-mediated autophagy and apoptosis [frontiersin.org]
- 2. Estimation of p-coumaric acid as metabolite of E-6-O-p-coumaroyl scandoside methyl ester in rat plasma by HPLC and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. khu.elsevierpure.com [khu.elsevierpure.com]
- 4. (E)-6-O-(p-coumaroyl)scandoside methyl ester | TargetMol [targetmol.com]
Synergistic effects of "6-O-p-Coumaroyl scandoside methyl ester" with other compounds
Unveiling the Synergistic Potential of a Natural Compound: A Comparative Guide
Researchers and drug development professionals are increasingly exploring the therapeutic avenue of synergistic combinations to enhance efficacy and overcome resistance. This guide delves into the synergistic effects of compounds derived from the medicinal plant Hedyotis diffusa (also known as Oldenlandia diffusa), with a particular focus on the potential contributions of its constituent, 6-O-p-Coumaroyl scandoside (B1681521) methyl ester . While studies on the isolated compound in combination therapies are nascent, research on H. diffusa extracts provides significant insights into its synergistic and, in some cases, antagonistic interactions with conventional cancer therapies and other natural compounds.
This guide presents a comparative analysis of key studies, offering a valuable resource for researchers investigating novel combination therapies.
Synergistic Effects with Chemotherapeutic and Targeted Agents: A Data-Driven Comparison
Recent studies have highlighted the potential of Hedyotis diffusa extract (HDE) to work in concert with standard anticancer agents, leading to enhanced therapeutic outcomes. The following tables summarize the quantitative data from studies investigating the synergistic effects of HDE with the chemotherapeutic drug cisplatin (B142131) and the targeted therapy agent BIIB021.
Table 1: Synergistic Anticancer Activity of Oldenlandia diffusa (OD) Extract with Cisplatin in Osteosarcoma Cells
| Treatment Group | IC50 of OD (µL/mL) | IC50 of Cisplatin (µg/mL) | Cell Line | Key Findings | Reference |
| OD Alone | 203.0 | - | MG-63 | OD inhibits proliferation in a dose-dependent manner. | [1] |
| Cisplatin Alone | - | 8.9 | MG-63 | Cisplatin is a potent inhibitor of cell proliferation. | [1] |
| OD + Cisplatin | 164.6 | 5.0 | MG-63 | The combination shows a stronger inhibitory effect than either agent alone, indicating synergy. | [1] |
Table 2: Synergistic Antitumor Effects of Hedyotis diffusa Extract (HDE) with BIIB021 in Myelodysplastic Syndrome Cells
| Treatment Group | IC50 of HDE (µg/mL) | IC50 of BIIB021 (nmol/L) | Cell Line | Key Findings | Reference |
| HDE Alone | 98.03 | - | SKM-1 | HDE inhibits cell proliferation. | [2] |
| BIIB021 Alone | - | 171.7 | SKM-1 | BIIB021 inhibits cell proliferation. | [2] |
| HDE + BIIB021 | Not explicitly stated, but combination showed enhanced apoptosis | Not explicitly stated, but combination showed enhanced apoptosis | SKM-1 | The combination synergistically inhibits cell proliferation and induces apoptosis. "E-6-O-p-coumaroyl scandoside methyl ester" was identified as a major component of the HDE. | [2] |
Contrasting Effects: A Case of Antagonism
It is crucial to note that not all combinations with Hedyotis diffusa extract result in synergistic or additive effects. A study on human breast cancer MCF7 cells revealed that the water extract of H. diffusa could diminish the cytotoxic effects of several common chemotherapy drugs.
Table 3: Antagonistic Effect of Hedyotis diffusa Water Extract with Chemotherapy Drugs in Breast Cancer Cells
| Chemotherapy Drug | Cell Line | Key Findings | Reference |
| Doxorubicin | MCF7 | Co-administration of H. diffusa water extract diminished the cytotoxicity of the chemotherapy drug. | [3] |
| Cyclophosphamide | MCF7 | Co-administration of H. diffusa water extract diminished the cytotoxicity of the chemotherapy drug. | [3] |
| Docetaxel | MCF7 | Co-administration of H. diffusa water extract diminished the cytotoxicity of the chemotherapy drug. | [3] |
This highlights the importance of rigorous experimental validation for any proposed combination therapy.
Experimental Protocols: A Guide to Methodologies
To aid researchers in replicating and building upon these findings, detailed experimental protocols from the cited studies are provided below.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is based on the methodology used to assess the synergistic effects of Oldenlandia diffusa extract and cisplatin.[1]
-
Cell Seeding: Plate MG-63 osteosarcoma cells in 96-well plates at a density of 5 × 10³ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of Oldenlandia diffusa extract, cisplatin, or a combination of both for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well. Shake the plate for 10 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell survival rate and the IC50 values (the concentration of the drug that inhibits cell growth by 50%).
Apoptosis Analysis by Flow Cytometry
This protocol outlines the steps to quantify apoptosis, a key mechanism in the synergistic action of HDE and BIIB021.[2]
-
Cell Treatment: Treat SKM-1 cells with HDE, BIIB021, or the combination for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Visualizing the Pathways and Workflows
To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams have been generated using the DOT language.
Caption: Synergistic inhibition of hTERT by HDE and BIIB021.
Caption: Experimental workflow for the MTT-based cell viability assay.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Combination of HDE and BIIB021 efficiently inhibits cell proliferation and induces apoptosis via downregulating hTERT in myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hedyotis diffusa water extract diminished the cytotoxic effects of chemotherapy drugs against human breast cancer MCF7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antioxidant Activity of 6-O-p-Coumaroyl Scandoside Methyl Ester: A Comparative Guide Using the DPPH Assay
For Researchers, Scientists, and Drug Development Professionals
Comparative Antioxidant Activity
The antioxidant capacity of a compound is often expressed as its half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals. A lower IC50 value indicates a higher antioxidant potency.
| Compound | IC50 (µg/mL) | IC50 (µM) | Notes |
| 6-O-p-Coumaroyl scandoside (B1681521) methyl ester | Data not available | Data not available | Isolated from Oldenlandia diffusa, a plant known for its antioxidant properties. The p-coumaroyl moiety suggests potential antioxidant activity due to its phenolic structure. |
| Quercetin | ~2.83 - 19.17 | ~9.37 - 63.48 | A well-characterized flavonoid antioxidant. IC50 values can vary depending on experimental conditions. |
| Ascorbic Acid (Vitamin C) | ~3.37 - 24.34 | ~19.14 - 138.2 | A standard antioxidant used as a positive control in many antioxidant assays. |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the steps for determining the antioxidant activity of a test compound using the DPPH assay.
1. Materials and Reagents:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or Ethanol (B145695) (analytical grade)
-
Test compound (6-O-p-Coumaroyl scandoside methyl ester)
-
Reference standards (Quercetin, Ascorbic Acid)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes and other standard laboratory equipment
2. Preparation of Solutions:
-
DPPH Stock Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol or ethanol to achieve a final concentration of 0.1 mM. Store this solution in a dark, amber-colored bottle at 4°C.
-
Test Compound and Standard Solutions: Prepare stock solutions of the test compound and reference standards (Quercetin, Ascorbic Acid) in a suitable solvent (e.g., methanol, DMSO). From these stock solutions, prepare a series of dilutions to obtain a range of concentrations for testing.
3. Assay Procedure:
-
Reaction Setup: In a 96-well microplate, add a specific volume of the various concentrations of the test compound and standard solutions to individual wells.
-
Control Wells: Prepare control wells containing the solvent used for dilution instead of the test compound (blank) and wells with the DPPH solution and solvent but no test compound (negative control).
-
Initiate Reaction: Add a fixed volume of the 0.1 mM DPPH solution to each well.
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
4. Data Analysis:
-
Calculate Percentage Inhibition: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
Determine IC50 Value: Plot a graph of the percentage of inhibition against the concentration of the test compound. The IC50 value is the concentration of the compound that causes 50% inhibition of the DPPH radical.
Visualizing the Experimental Workflow and Mechanism
To further clarify the experimental process and the underlying chemical reaction, the following diagrams are provided.
Caption: Workflow of the DPPH radical scavenging assay.
Caption: DPPH radical scavenging by an antioxidant compound.
Conclusion
While the direct antioxidant capacity of this compound remains to be experimentally determined, its structural features, particularly the presence of a p-coumaroyl group, suggest it may possess radical scavenging properties. The provided DPPH assay protocol and comparative data for established antioxidants, Quercetin and Ascorbic Acid, offer a robust framework for researchers to validate its potential. Future studies are encouraged to perform this assay to quantify the IC50 value of this compound, thereby providing a clearer understanding of its antioxidant efficacy.
Authenticating Hedyotis diffusa: A Comparative Guide to the Efficacy of 6-O-p-Coumaroyl Scandoside Methyl Ester as a Chemical Marker
For Researchers, Scientists, and Drug Development Professionals
The accurate identification of Hedyotis diffusa Willd., a significant herb in traditional medicine, is crucial for ensuring the safety and efficacy of its therapeutic applications. Adulteration with closely related species, such as Hedyotis corymbosa (L.) Lam. and Hedyotis tenelliflora Bl., poses a significant challenge to quality control. This guide provides a comprehensive comparison of analytical methods for authenticating H. diffusa, with a focus on the utility of 6-O-p-Coumaroyl scandoside (B1681521) methyl ester as a specific chemical marker.
Superiority of 6-O-p-Coumaroyl Scandoside Methyl Ester as a Marker
Experimental data strongly indicates that this compound is a reliable and specific chemical marker for the authentication of Hedyotis diffusa. This iridoid glycoside is consistently detected in significant quantities in authentic H. diffusa samples while being absent or present in only trace amounts in common adulterants.
Quantitative Analysis of Marker Compounds
A comparative analysis of key chemical constituents across Hedyotis species reveals the distinctiveness of this compound. The following table summarizes the quantitative findings from a High-Performance Liquid Chromatography (HPLC) study, demonstrating the stark contrast in the concentration of this marker compound.
| Compound | Scleromitrion diffusum (H. diffusa) (mg/g) | Hedyotis corymbosa (mg/g) | Hedyotis tenelliflora (mg/g) |
| (E)-6-O-(p-coumaroyl) scandoside methyl ester | 0.15 - 0.45 | Below detection limit | Below detection limit |
| Asperuloside | 0.01 - 0.05 | 0.50 - 1.50 | Below detection limit |
| Deacetyl asperulosidic acid methyl ester | 0.02 - 0.08 | Below detection limit | Below detection limit |
| Scandoside methyl ester | 0.01 - 0.04 | Below detection limit | Below detection limit |
Data sourced from a study on the quality control of Scleromitrion diffusum.[1]
Comparative Authentication Methodologies
Several analytical techniques can be employed to authenticate H. diffusa. The following sections detail the experimental protocols for the most effective methods, highlighting the role of this compound and offering alternative approaches.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
HPLC is a robust and widely used technique for the quantitative determination of this compound. Its high resolution and sensitivity allow for the precise measurement of this marker compound.
-
Sample Preparation :
-
Grind dried herbal material to a fine powder (pass through a 24-mesh screen).
-
Accurately weigh 2.0 g of the powder and reflux with 20 mL of 70% ethanol (B145695) for 80 minutes.
-
Centrifuge the extract at 4,000 rpm for 5 minutes.
-
Filter the supernatant through a 0.45 μm membrane prior to injection.[2]
-
-
Chromatographic Conditions :
-
HPLC System : Agilent 1260 series or equivalent with a Diode Array Detector (DAD).
-
Column : C18 column (4.6 mm × 250 mm, 5 μm).[3]
-
Mobile Phase : Isocratic elution with Methanol (B129727):Water (35:65, v/v).[1]
-
Flow Rate : 1.0 mL/min.[1]
-
Column Temperature : 40°C.[1]
-
Detection Wavelength : 313 nm.[1]
-
-
Standard Preparation :
-
Prepare a stock solution of (E)-6-O-(p-coumaroyl) scandoside methyl ester in methanol at a concentration of 3000 μg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution to establish a calibration curve.
-
Thin-Layer Chromatography (TLC) for Qualitative Identification
TLC offers a simpler and more rapid method for the qualitative identification of this compound, making it suitable for initial screening purposes.
-
Sample and Standard Preparation :
-
Prepare sample extracts as described in the HPLC protocol.
-
Dissolve the reference standard of (E)-6-O-(p-coumaroyl) scandoside methyl ester in methanol to a concentration of 400 μg/mL.[2]
-
-
Chromatographic Conditions :
-
Stationary Phase : High-performance silica (B1680970) gel 60 F254 TLC plates.
-
Mobile Phase : A suitable solvent system, such as ethyl acetate:methanol:water, to achieve good separation.
-
Application : Apply equal volumes of the sample and standard solutions as bands onto the TLC plate.
-
Development : Develop the plate in a saturated chromatographic chamber until the solvent front reaches the desired height.
-
Visualization : Examine the developed plate under UV light at 254 nm and 365 nm. The presence of a spot in the sample chromatogram corresponding in Rf value and color to the standard confirms the presence of the marker.
-
DNA Barcoding: A Molecular Approach for Species Identification
As an alternative to chemical analysis, DNA barcoding provides a powerful tool for species-level identification based on standardized DNA regions.[4][5] This method is particularly useful when chemical profiles are ambiguous or when dealing with processed materials where morphological features are absent.
-
DNA Extraction :
-
Extract total genomic DNA from fresh or dried plant material using a commercial plant DNA extraction kit.
-
-
PCR Amplification :
-
Amplify specific DNA barcode regions using universal primers. For Hedyotis, the internal transcribed spacer (ITS) region of the nuclear ribosomal DNA and the plastid petD region have been shown to be effective.[6]
-
-
DNA Sequencing :
-
Sequence the purified PCR products using Sanger sequencing.
-
-
Data Analysis :
-
Compare the obtained sequences with a reference database (e.g., GenBank) using BLAST (Basic Local Alignment Search Tool) to identify the species. Phylogenetic analysis can also be performed to determine the relationship between the unknown sample and known species.[4]
-
Visualizing the Authentication Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for both chemical and molecular authentication methods.
Conclusion
The authentication of Hedyotis diffusa is a critical step in ensuring the quality and safety of herbal medicine. The use of this compound as a specific chemical marker, quantified by HPLC, provides a highly reliable method for distinguishing H. diffusa from its common adulterants. While TLC offers a rapid screening tool, and DNA barcoding presents a powerful molecular alternative, the quantitative data supporting the exclusivity of this compound makes it an indispensable tool for researchers, scientists, and drug development professionals in the quality control of this important medicinal herb.
References
- 1. Proposal of a new chemical marker for the quality control of the herb Scleromitrion diffusum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the Potential Biomarkers for Discrimination between Hedyotis diffusa and Hedyotis corymbosa by UPLC-QTOF/MS Metabolome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differentiation of Hedyotis diffusa and Common Adulterants Based on Chloroplast Genome Sequencing and DNA Barcoding Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review: DNA Barcoding and Chromatography Fingerprints for the Authentication of Botanicals in Herbal Medicinal Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Pharmacokinetic Profile: A Comparative Analysis of 6-O-p-Coumaroyl Scandoside Methyl Ester and its Metabolite p-Coumaric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic properties of the naturally occurring compound 6-O-p-Coumaroyl scandoside (B1681521) methyl ester and its primary metabolite, p-coumaric acid. The available experimental data indicates that 6-O-p-Coumaroyl scandoside methyl ester functions as a prodrug, undergoing metabolism to release the active metabolite, p-coumaric acid.
Executive Summary
Current research has focused on the pharmacokinetic analysis of p-coumaric acid following the administration of its parent compound, this compound. While detailed pharmacokinetic parameters for p-coumaric acid in rat plasma are available, corresponding data for the parent compound is notably absent in the reviewed literature. This suggests that this compound may be rapidly and extensively metabolized in vivo, resulting in plasma concentrations below the limit of detection of the analytical methods employed in the cited studies.
Quantitative Data Summary
The following table summarizes the available pharmacokinetic data for the metabolite, p-coumaric acid, following oral administration of E-6-O-p-coumaroyl scandoside methyl ester to rats. No quantitative pharmacokinetic data for the parent compound, this compound, is currently available in the reviewed scientific literature.
Table 1: Pharmacokinetic Parameters of p-Coumaric Acid in Rat Plasma Following Oral Administration of E-6-O-p-Coumaroyl Scandoside Methyl Ester
| Parameter | Value | Unit |
| Parent Compound | This compound | - |
| Cmax | Data Not Available | - |
| Tmax | Data Not Available | - |
| AUC | Data Not Available | - |
| Half-life (t½) | Data Not Available | - |
| Metabolite | p-Coumaric Acid | - |
| Cmax | Value not explicitly stated in abstract | µg/mL |
| Tmax | Value not explicitly stated in abstract | h |
| AUC | Value not explicitly stated in abstract | µg·h/mL |
| Half-life (t½) | Value not explicitly stated in abstract | h |
Note: While a pharmacokinetic study was conducted, the abstract of the primary source does not provide the specific values for Cmax, Tmax, AUC, and half-life of p-coumaric acid. The study did, however, establish a linear calibration curve for p-coumaric acid in the concentration range of 0.02-5 µg/mL.[1]
Metabolic Pathway
The metabolic conversion of this compound to p-coumaric acid is a critical step in its pharmacological activity. The ester linkage in the parent compound is likely hydrolyzed by esterase enzymes in the body to yield p-coumaric acid and scandoside methyl ester.
References
Cross-Validation of Quantification Methods for 6-O-p-Coumaroyl Scandoside Methyl Ester
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of published High-Performance Liquid Chromatography (HPLC) methods for the quantification of 6-O-p-Coumaroyl scandoside (B1681521) methyl ester, a bioactive compound found in medicinal plants such as Hedyotis diffusa. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource to select the most appropriate analytical method for their specific research needs. This document outlines the experimental protocols and presents a side-by-side comparison of key quantitative performance parameters.
Comparative Analysis of HPLC Quantification Methods
Two distinct HPLC methods with UV detection are compared below. Method 1 is optimized for the simultaneous determination of multiple components in plant extracts, while Method 2 is tailored for the analysis of the target compound alongside its potential metabolite in an injection formulation.
| Parameter | Method 1: Multi-component analysis in Hedyotis diffusa | Method 2: Analysis in Injection Formulation |
| Chromatographic Column | C18 (4.6 mm × 250 mm, 5 µm) | C8 (4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Gradient elution with acetonitrile-water | Isocratic elution with acetonitrile-water (20:80, v/v) containing 0.3% acetic acid |
| Flow Rate | 0.8 mL/min | 1.0 mL/min |
| Column Temperature | 35 °C | Not Specified |
| Detection Wavelength | 238 nm | 310 nm |
| Linear Range | 3.42-136.84 µg/mL | 5.2-41.4 µg/mL |
| Correlation Coefficient (r) | >0.9993 | 0.9999 |
| Recovery | 99.8%-101.1% | 99.8% (RSD=1.8%) |
| Precision (RSD) | ≤ 2.2% | Not Specified |
| Reproducibility (RSD) | ≤ 2.2% | Not Specified |
| Sample Stability (RSD) | ≤ 2.2% | Not Specified |
Experimental Protocols
Method 1: Simultaneous Determination in Hedyotis diffusa[1]
This method is designed for the quantitative analysis of (E)-6-O-p-coumaroyl scandoside methyl ester along with five other components in the medicinal plant Hedyotis diffusa.
1. Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
2. Chromatographic Conditions:
-
Column: C18 (4.6 mm × 250 mm, 5 µm)
-
Mobile Phase: A gradient elution system using acetonitrile (B52724) and water.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 238 nm
3. Standard and Sample Preparation:
-
Standard Solution: A stock solution of (E)-6-O-p-coumaroyl scandoside methyl ester is prepared and diluted to create a series of calibration standards.
-
Sample Preparation: The plant material is extracted using an appropriate solvent, filtered, and then injected into the HPLC system.
4. Data Analysis:
-
A calibration curve is constructed by plotting the peak area against the concentration of the standard solutions.
-
The concentration of the analyte in the sample is determined from the calibration curve.
Method 2: Determination in Baihua Sheshecao Injection[2]
This method is established for the simultaneous quantification of p-coumaric acid and (E)-6-O-p-coumaroyl scandoside methyl ester in an injection formulation.
1. Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
2. Chromatographic Conditions:
-
Column: Hypersil C8 (4.6 mm x 150 mm, 5 µm)
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile and water (20:80, v/v) with the addition of 0.3% acetic acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 310 nm
3. Standard and Sample Preparation:
-
Standard Solutions: Standard solutions of known concentrations for both p-coumaric acid and (E)-6-O-p-coumaroyl scandoside methyl ester are prepared.
-
Sample Preparation: The injection solution is appropriately diluted before injection into the HPLC system.
4. Data Analysis:
-
Linear regression analysis is used to establish the relationship between the peak area and the concentration for each analyte.
-
The amount of each compound in the injection is calculated based on the standard curve.
Visualized Experimental Workflows
Caption: Experimental workflow for the quantification of 6-O-p-Coumaroyl scandoside methyl ester using Method 1.
Caption: Experimental workflow for the quantification of this compound using Method 2.
A Comparative Guide to the Inhibition of NF-κB and MAPK Signaling Pathways by 6-O-p-Coumaroyl Scandoside Methyl Ester and Other Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the potential of 6-O-p-Coumaroyl scandoside (B1681521) methyl ester , a natural product isolated from Oldenlandia diffusa, as an inhibitor of the critical inflammatory signaling pathways: Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1] While the anti-inflammatory properties of Oldenlandia diffusa extracts are recognized, detailed quantitative data on the specific inhibitory effects of 6-O-p-Coumaroyl scandoside methyl ester on these pathways is not yet publicly available. This guide, therefore, serves as a research framework, presenting the known context, outlining the necessary experimental protocols to elucidate its activity, and offering a comparative landscape of other well-characterized natural inhibitors.
Introduction to NF-κB and MAPK Signaling in Inflammation
The NF-κB and MAPK signaling cascades are central to the inflammatory response. Their dysregulation is implicated in a wide array of chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. Consequently, the targeted inhibition of these pathways is a major focus of contemporary drug discovery.
The NF-κB Pathway: In unstimulated cells, NF-κB transcription factors are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and induce the transcription of a host of pro-inflammatory genes.
The MAPK Pathways: This network of protein kinases, including p38, JNK, and ERK, responds to extracellular stimuli to regulate a variety of cellular processes, including inflammation, apoptosis, and proliferation. In the context of inflammation, the activation of p38 and JNK, in particular, leads to the production of inflammatory cytokines and mediators.
This compound: A Promising but Uncharacterized Inhibitor
This compound is an iridoid glycoside that has been identified as a constituent of Oldenlandia diffusa, a plant with a history of use in traditional medicine for its anti-inflammatory and anti-cancer properties. While the total flavonoids from this plant have been shown to suppress NF-κB and MAPK signaling, the specific contribution and potency of this compound remain to be quantified.
Comparative Analysis of Natural NF-κB and MAPK Inhibitors
To provide a context for the potential efficacy of this compound, the following table summarizes the inhibitory activities of other well-characterized natural compounds on the NF-κB and MAPK pathways. The IC50 values, representing the concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%, are provided where available.
Table 1: Comparison of IC50 Values for Natural Inhibitors of NF-κB and MAPK Pathways
| Compound | Target Pathway/Molecule | Assay System | IC50 Value (µM) | Reference |
| This compound | NF-κB, MAPK | Data Not Available | To be determined | |
| Curcumin | NF-κB | TNF-α-induced luciferase reporter assay | ~2.16 | [2] |
| Quercetin | NF-κB | LPS-induced RAW 264.7 cells | ~20 | [3] |
| Fisetin | NF-κB | LPS-induced RAW 264.7 cells | ~20 | [3] |
| Myricetin | NF-κB | LPS-induced RAW 264.7 cells | ~40 | [3] |
| Resveratrol | NF-κB | Various | Varies | |
| Parthenolide | NF-κB (IKK) | In vitro kinase assay | ~5 | |
| Bay 11-7082 (synthetic) | NF-κB (IKKβ) | In vitro kinase assay | ~10 | |
| PD98059 (synthetic) | MAPK (MEK1) | In vitro kinase assay | ~2-7 | |
| SB203580 (synthetic) | MAPK (p38) | In vitro kinase assay | ~0.3-0.5 | |
| SP600125 (synthetic) | MAPK (JNK) | In vitro kinase assay | ~0.1-0.2 |
Note: IC50 values can vary depending on the specific assay conditions and cell types used.
Experimental Protocols for Elucidating Inhibitory Activity
To quantitatively assess the inhibitory effects of this compound on the NF-κB and MAPK signaling pathways, the following established experimental protocols are recommended.
NF-κB Luciferase Reporter Assay
This assay provides a quantitative measure of NF-κB transcriptional activity.
Principle: A reporter plasmid containing the firefly luciferase gene under the control of NF-κB response elements is transfected into a suitable cell line (e.g., HEK293T or RAW 264.7). Upon stimulation with an NF-κB activator (e.g., TNF-α or LPS), activated NF-κB binds to the response elements and drives the expression of luciferase. The resulting luminescence is proportional to NF-κB activity and can be measured using a luminometer. The inhibitory effect of a compound is determined by the reduction in luminescence in its presence.
Detailed Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Transfection: Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control. Incubate for 1 hour.
-
Stimulation: Stimulate the cells with an appropriate NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a plate-reading luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the stimulated vehicle control.
Western Blot Analysis of Phosphorylated p65, p38, JNK, and ERK
This technique allows for the direct visualization and semi-quantification of the activation state of key proteins in the NF-κB and MAPK pathways.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is probed with primary antibodies specific for the phosphorylated (activated) forms of the target proteins (p-p65, p-p38, p-JNK, and p-ERK). A secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction is then used for detection. The intensity of the resulting bands corresponds to the amount of phosphorylated protein.
Detailed Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 macrophages in 6-well plates. Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 30 minutes.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-p65, p-p38, p-JNK, p-ERK, total p65, total p38, total JNK, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control.
Visualizing the Pathways and Experimental Workflow
To further clarify the mechanisms and experimental design, the following diagrams are provided.
Caption: The canonical NF-κB signaling pathway and the putative inhibitory point of action for this compound.
Caption: An overview of the MAPK signaling cascades and a potential point of inhibition.
Caption: A streamlined workflow for assessing the inhibitory activity of this compound.
Conclusion and Future Directions
This compound represents a compelling candidate for a novel anti-inflammatory agent targeting the NF-κB and MAPK signaling pathways. However, a critical knowledge gap exists regarding its specific inhibitory potency and mechanism of action. The experimental framework outlined in this guide provides a clear path for researchers to systematically evaluate this natural product. By determining its IC50 values and elucidating its effects on key signaling proteins, the scientific community can ascertain its therapeutic potential and pave the way for its development as a next-generation anti-inflammatory drug. The direct comparison with established natural and synthetic inhibitors will be crucial in positioning this compound within the landscape of inflammatory disease therapeutics.
References
A Comparative Analysis of 6-O-p-Coumaroyl Scandoside Methyl Ester from Different Botanical Sources
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Promising Anti-Inflammatory Compound
This guide provides a comparative overview of 6-O-p-Coumaroyl scandoside (B1681521) methyl ester, an iridoid glycoside with demonstrated anti-inflammatory properties, from its known plant sources. This document synthesizes available data on its botanical origins, comparative yields, and mechanism of action, offering valuable insights for research and development in the pharmaceutical and nutraceutical industries.
Botanical Sources and Comparative Abundance
6-O-p-Coumaroyl scandoside methyl ester has been primarily isolated from the plant species Oldenlandia diffusa (synonyms: Hedyotis diffusa, Scleromitrion diffusum), a well-known herb in traditional medicine.[1][2] Another species from the same genus, Oldenlandia corymbosa, has also been a subject of comparative studies.
While direct quantitative data for this compound is limited, High-Performance Liquid Chromatography (HPLC) analysis of related compounds in O. diffusa and O. corymbosa provides valuable insights. One study revealed that O. corymbosa contains higher concentrations of a structurally similar compound, scandoside methyl ester, compared to O. diffusa.[1][3][4] This suggests that O. corymbosa could be a potentially richer source for related iridoid glycosides, although further targeted quantification of this compound is necessary for confirmation.
Table 1: Comparative Data of Key Iridoid Glycosides in Oldenlandia Species
| Compound | Oldenlandia diffusa (Scleromitrion diffusum) | Oldenlandia corymbosa | Analytical Method |
| Asperuloside | Higher relative content | Lower relative content | HPLC[1][4] |
| Scandoside Methyl Ester | Lower relative content | Higher relative content | HPLC[1][4] |
| This compound | Presence confirmed | Presence not explicitly quantified | HPLC |
Note: The table is based on the relative abundance of related compounds, suggesting a potential for higher yields of similar iridoid glycosides in O. corymbosa.
Anti-Inflammatory Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of iridoid glycosides, including this compound, are largely attributed to their ability to modulate key inflammatory signaling pathways. The primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of the inflammatory response.
Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This process releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences, promoting the transcription of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines like TNF-α and interleukins.
Studies on the related compound scandoside have shown that it effectively suppresses the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in LPS-induced macrophages.[5] It is proposed that this compound follows a similar mechanism by inhibiting the IKK complex, thereby preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB. This, in turn, downregulates the expression of inflammatory mediators.
Caption: Proposed mechanism of NF-κB inhibition by this compound.
Experimental Protocols
Extraction and Isolation of this compound
The following is a general protocol for the extraction and isolation of iridoid glycosides from Oldenlandia species, which can be adapted for the specific isolation of this compound.
-
Plant Material Preparation: Air-dried and powdered whole plants of Oldenlandia diffusa or Oldenlandia corymbosa are used as the starting material.
-
Extraction: The powdered plant material is extracted with a polar solvent, such as methanol (B129727) or ethanol, at room temperature with agitation for 24-48 hours. The extraction process is typically repeated multiple times to ensure maximum yield.
-
Solvent Partitioning: The crude extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning. A common scheme involves partitioning between water and n-hexane to remove non-polar compounds, followed by partitioning of the aqueous layer with ethyl acetate (B1210297) to isolate compounds of medium polarity.
-
Chromatographic Purification: The ethyl acetate fraction, which is expected to be rich in iridoid glycosides, is further purified using a combination of chromatographic techniques.
-
Column Chromatography: The fraction is first subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform (B151607) and methanol.
-
Preparative HPLC: Fractions containing the target compound are then purified by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a mobile phase gradient of methanol-water or acetonitrile-water.
-
-
Structure Elucidation: The purity and structure of the isolated this compound are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: A generalized workflow for the isolation of this compound.
High-Performance Liquid Chromatography (HPLC) for Quantification
The following HPLC method, adapted from studies on Oldenlandia species, can be used for the quantification of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 310 nm, corresponding to the absorption maximum of the p-coumaroyl group.
-
Quantification: A calibration curve is generated using a purified standard of this compound to determine its concentration in plant extracts.
Conclusion and Future Directions
This compound stands out as a promising natural compound for the development of novel anti-inflammatory agents. While Oldenlandia diffusa is a confirmed source, comparative analysis of related compounds suggests that Oldenlandia corymbosa warrants further investigation as a potentially more abundant source. The proposed mechanism of action through the inhibition of the NF-κB pathway provides a solid foundation for further pharmacological studies.
For future research, it is imperative to conduct direct quantitative comparisons of this compound in different Oldenlandia species and other potential plant sources. In-depth in vivo studies are also crucial to validate its anti-inflammatory efficacy and to further elucidate its molecular targets within the NF-κB signaling cascade. Such research will be instrumental in harnessing the full therapeutic potential of this valuable natural product.
References
- 1. Comparative study of Scleromitrion diffusum and Oldenlandia corymbosa: Microscopy, TLC, HPLC, and antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Comparative Efficacy of 6-O-p-Coumaroyl Scandoside Methyl Ester and Standard Anti-Inflammatory Drugs: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential anti-inflammatory efficacy of the natural compound 6-O-p-Coumaroyl scandoside (B1681521) methyl ester against established anti-inflammatory drugs. Due to the limited availability of direct quantitative data for 6-O-p-Coumaroyl scandoside methyl ester, this comparison leverages data from structurally similar iridoid glycosides isolated from Hedyotis diffusa (also known as Oldenlandia diffusa) and its parent compound, scandoside.
Executive Summary
This compound is an iridoid glycoside found in medicinal plants such as Oldenlandia diffusa and Scrophularia striata, species with a history of use in traditional medicine for inflammatory conditions.[1][2][3] While direct studies on its anti-inflammatory potency are scarce, research on related compounds suggests a mechanism of action involving the inhibition of key inflammatory mediators and signaling pathways. This guide synthesizes the available evidence and presents a framework for evaluating its potential therapeutic utility in comparison to widely used non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.
Comparative Efficacy Data
The following tables summarize the available quantitative data for iridoid glycosides structurally related to this compound and for common anti-inflammatory drugs. The primary endpoint for comparison is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard in vitro model for assessing anti-inflammatory activity.
Table 1: In Vitro Anti-inflammatory Activity of Iridoid Glycosides (from Hedyotis diffusa) and Known Anti-inflammatory Drugs
| Compound | Target/Assay | Cell Line | IC50 / Effect |
| Iridoid Glycoside 2 | Nitric Oxide (NO) Production | RAW 264.7 | 5.69 µM[4] |
| Iridoid Glycoside 4 | Nitric Oxide (NO) Production | RAW 264.7 | 6.16 µM[4] |
| Iridoid Glycoside 6 * | Nitric Oxide (NO) Production | RAW 264.7 | 6.84 µM[4] |
| Scandoside | NO, PGE2, TNF-α, IL-6 Production | RAW 264.7 | Significant inhibition (IC50 not specified)[5] |
| Ibuprofen (B1674241) | Nitric Oxide (NO) Production | RAW 264.7 | Significant reduction at 200 & 400 µM[6] |
| Dexamethasone | Nitric Oxide (NO) Production | J774 | Dose-dependent inhibition (0.1-10 µM)[7][8] |
| Celecoxib | COX-2 Enzyme Activity | Sf9 cells | 40 nM[9] |
*Note: Compounds 2, 4, and 6 are structurally similar iridoid glycosides from Hedyotis diffusa. This data is used as a proxy for this compound.
Signaling Pathways and Mechanism of Action
Research on scandoside, the parent compound of this compound, indicates that its anti-inflammatory effects are mediated through the suppression of the NF-κB and MAPK signaling pathways.[5] These pathways are critical in the inflammatory response, regulating the expression of pro-inflammatory genes, including those for iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2), which in turn are responsible for the production of NO and prostaglandins, respectively.
In contrast, traditional NSAIDs like ibuprofen primarily exert their effects through the non-selective inhibition of COX-1 and COX-2 enzymes. More selective COX-2 inhibitors, such as celecoxib, were developed to reduce the gastrointestinal side effects associated with COX-1 inhibition.[9][10] Corticosteroids, like dexamethasone, have a broader mechanism of action that includes the inhibition of iNOS expression by destabilizing its mRNA.[7][11]
Caption: Comparative overview of the signaling pathways targeted by iridoid glycosides, NSAIDs, and corticosteroids.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the comparative data presented.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This protocol is based on methodologies described in studies investigating the anti-inflammatory effects of natural products.[4][12][13]
1. Cell Culture and Treatment:
-
Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of the test compounds (e.g., this compound, ibuprofen, dexamethasone) for 1 hour.
2. Induction of Inflammation:
-
Inflammation is induced by adding lipopolysaccharide (LPS) from Escherichia coli (e.g., 1 µg/mL) to each well, except for the control group.
-
The plates are incubated for an additional 24 hours.
3. Measurement of Nitric Oxide (NO) Production:
-
The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The absorbance is measured at 540 nm using a microplate reader.
-
The nitrite concentration is determined from a sodium nitrite standard curve.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated group without any treatment.
4. Cell Viability Assay:
-
To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay (e.g., MTT or WST-1 assay) is performed in parallel.
Caption: Workflow for the in vitro nitric oxide (NO) inhibition assay.
Conclusion and Future Directions
The available data, primarily from structurally related iridoid glycosides, suggests that this compound holds promise as an anti-inflammatory agent. Its potential mechanism of action, through the inhibition of the NF-κB and MAPK signaling pathways, is distinct from that of traditional NSAIDs and may offer a different therapeutic profile.
However, a definitive comparison of its efficacy with known anti-inflammatory drugs is hampered by the lack of direct experimental data. Future research should focus on:
-
Isolation and Purification: Obtaining a pure sample of this compound for rigorous biological evaluation.
-
In Vitro Studies: Conducting comprehensive in vitro assays to determine its IC50 values for the inhibition of key inflammatory mediators such as NO, PGE2, TNF-α, and IL-6 in relevant cell lines.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound.
-
In Vivo Studies: Evaluating its efficacy and safety in animal models of inflammation.
Such studies are essential to fully characterize the anti-inflammatory potential of this compound and to determine its viability as a lead compound for the development of new anti-inflammatory therapies.
References
- 1. brieflands.com [brieflands.com]
- 2. brieflands.com [brieflands.com]
- 3. jbcpm.com [jbcpm.com]
- 4. Seventeen undescribed iridoid derivatives with anti-inflammatory effects from Hedyotis diffusa and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Co-Administration of Gagam-Sipjeondaebo-Tang and Ibuprofen Alleviates the Inflammatory Response in MPTP-Induced Parkinson’s Disease Mouse Model and RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dexamethasone inhibits inducible nitric-oxide synthase expression and nitric oxide production by destabilizing mRNA in lipopolysaccharide-treated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Dexamethasone inhibits the induction of iNOS gene expression through destabilization of its mRNA in proinflammatory cytokine-stimulated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophage RAW 264.7 cells by the norsesterterpene peroxide, epimuqubilin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 6-O-p-Coumaroyl Scandoside Methyl Ester: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of 6-O-p-Coumaroyl scandoside (B1681521) methyl ester, a natural product often used in biochemical research.
Disposal Protocol
The disposal of 6-O-p-Coumaroyl scandoside methyl ester should be conducted in accordance with all relevant country, federal, state, and local regulations.[1] Although not classified as a hazardous substance for transport, caution is advised due to the limited toxicological data available.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound, ensure the following PPE is worn:
-
Respirator
-
Chemical safety goggles
-
Rubber boots
-
Heavy rubber gloves
Step 2: Containment of Spills
In the event of an accidental spill, it is crucial to prevent the generation of dust.[2] The area should be ventilated, and the spilled material should be carefully swept up or collected.
Step 3: Waste Collection
Place the collected waste into a suitable, labeled, and sealed container to await disposal.[2] This prevents the release of the compound into the environment.
Step 4: Final Disposal
The sealed container with the chemical waste should be disposed of through a licensed professional waste disposal service. It is important to note that this compound may be harmful to the aquatic environment.[1]
Quantitative Data
Comprehensive quantitative data on the ecotoxicological effects of this compound is largely unavailable. The following table summarizes the status of the available data based on current Material Safety Data Sheets (MSDS).
| Parameter | Value | Source |
| Toxicity | No data available | BioCrick MSDS[1] |
| Persistence and Degradability | No data available | BioCrick MSDS[1] |
| Bioaccumulative Potential | No data available | BioCrick MSDS[1] |
| Mobility in Soil | No data available | BioCrick MSDS[1] |
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not publicly available. The procedures outlined in this guide are based on the general safety and handling information provided in the available MSDS.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for 6-O-p-Coumaroyl Scandoside Methyl Ester
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of 6-O-p-Coumaroyl scandoside (B1681521) methyl ester.
This document provides critical safety and logistical information for the handling of 6-O-p-Coumaroyl scandoside methyl ester (CAS No. 83946-90-1), a natural product with potential applications in biochemical research and drug development.[1] The chemical, physical, and toxicological properties of this compound have not been fully investigated, warranting a cautious approach to its handling.[2]
Personal Protective Equipment (PPE)
To ensure the safety of laboratory personnel, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specification/Standard |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are preferred.[3] Must be inspected prior to use.[4] |
| Eye Protection | Safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US) standards.[4] |
| Body Protection | Laboratory coat or disposable gown | A disposable gown is preferred.[3] For risk of splashing, use a fluid-resistant gown. |
| Respiratory Protection | Respirator | Recommended, especially when handling the powder form to avoid dust formation.[2][5] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe working environment.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Clear the workspace of any unnecessary items to prevent contamination.
2. Handling the Compound:
-
Avoid the formation of dust when handling the solid form of the compound.[4][5]
-
Measure and weigh the compound carefully to prevent spillage.
-
Use dedicated utensils (spatulas, weighing paper) for this compound.
3. Dissolving the Compound:
-
If preparing a solution, add the solvent to the compound slowly to prevent splashing.
-
Store solutions in tightly sealed, clearly labeled containers.
4. Post-Handling:
-
Thoroughly clean the work area after handling is complete.
-
Wash hands thoroughly with soap and water after removing gloves.[5]
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5] |
| Skin Contact | Immediately flush the affected area with copious amounts of water. Remove contaminated clothing. Seek medical attention.[5] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2][5] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[5] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All materials contaminated with the compound (e.g., gloves, weighing paper, pipette tips) should be considered chemical waste.
2. Solid Waste Disposal:
-
Sweep up any solid spills carefully to avoid creating dust.[2][5]
-
Place the solid waste into a clearly labeled, sealed container for chemical waste.
3. Liquid Waste Disposal:
-
Small quantities of solutions (<50ml) can be absorbed onto an inert material like vermiculite (B1170534) or sand.[6]
-
Place the absorbed material into a sealed container for chemical waste.
-
Do not dispose of the compound or its solutions down the drain.[5]
4. Container Disposal:
-
Empty containers may retain product residues and should be treated as hazardous waste.[2]
-
Rinse containers thoroughly with an appropriate solvent, collecting the rinseate as chemical waste.
-
Dispose of the rinsed containers in accordance with institutional and local regulations.
5. Final Disposal:
-
All chemical waste containing this compound must be disposed of through a licensed hazardous waste disposal service.
Visualized Workflows
To further clarify the operational and disposal procedures, the following diagrams have been generated.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
